5-Cyclopropoxy-2-ethyl-4-methylpyridine
説明
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-ethyl-4-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-8(2)11(7-12-9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
InChIキー |
ARMGUIOIJXYPRM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(C(=C1)C)OC2CC2 |
製品の起源 |
United States |
An In-depth Technical Guide to the Physicochemical Properties of 5-cyclopropoxy-2-ethyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 5-cyclopropoxy-2-ethyl-4-methylpyridine. In the absence of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally related analogues to offer well-reasoned estimations of its boiling point, solubility, and acidity (pKa). Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these crucial parameters. The synthesis of the title compound is also discussed, providing a complete framework for its preparation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of new chemical entities in drug discovery and development.
Introduction and Structural Context
5-cyclopropoxy-2-ethyl-4-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and functional materials. The specific combination of a cyclopropoxy group at the 5-position, an ethyl group at the 2-position, and a methyl group at the 4-position imparts a unique set of electronic and steric properties that are expected to influence its biological activity, metabolic stability, and material characteristics. A thorough understanding of its physicochemical properties is paramount for its effective application and development.
The molecular structure consists of a central pyridine ring, which is an aromatic heterocycle. The nitrogen atom in the ring imparts a dipole moment and basicity to the molecule. The substituents—cyclopropoxy, ethyl, and methyl groups—are expected to modulate these properties through inductive and steric effects. The highly strained cyclopropyl ring, in particular, can exhibit electronic properties that resemble those of a double bond, potentially influencing the aromatic system of the pyridine ring.[1]
Predicted Physicochemical Properties and Experimental Determination
Boiling Point
The boiling point of a substance is a critical physical property that provides insights into the strength of its intermolecular forces. For 5-cyclopropoxy-2-ethyl-4-methylpyridine, the primary intermolecular forces at play will be van der Waals forces and dipole-dipole interactions arising from the polar pyridine ring.
Estimation:
To estimate the boiling point, we can consider the boiling points of structurally similar compounds:
| Compound | Structure | Boiling Point (°C) |
| Pyridine | C₅H₅N | 115.2[2] |
| 2-Ethyl-4-methylpyridine | C₈H₁₁N | ~178 (structurally similar) |
| 5-Methoxypyridine | C₆H₇NO | ~143 |
| 5-Ethoxypyridine | C₇H₉NO | ~168 |
| Cyclopropyl methyl ether | C₄H₈O | 44.7[3][4][5] |
The presence of alkyl and alkoxy groups generally increases the boiling point compared to the parent pyridine due to increased molecular weight and surface area, leading to stronger van der Waals forces.[6] The boiling point of 2-ethyl-4-methylpyridine is a good starting point. The replacement of a hydrogen with a cyclopropoxy group will further increase the molecular weight. While the cyclopropyl group is compact, the overall increase in mass and the potential for dipole-dipole interactions from the ether linkage suggest a boiling point higher than that of 2-ethyl-4-methylpyridine.
Predicted Boiling Point: Based on these considerations, the boiling point of 5-cyclopropoxy-2-ethyl-4-methylpyridine is estimated to be in the range of 200-220 °C at atmospheric pressure.
Experimental Protocol for Boiling Point Determination (Thiele Tube Method):
This method is suitable for small quantities of the compound.[7]
Apparatus:
-
Thiele tube
-
Thermometer (0-300 °C)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (mineral oil or silicone oil)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Add a small amount (0.5-1 mL) of 5-cyclopropoxy-2-ethyl-4-methylpyridine to the fusion tube.
-
Place the capillary tube, sealed end up, into the fusion tube containing the sample.
-
Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer assembly in the Thiele tube, immersing the fusion tube and thermometer bulb in the heating oil.
-
Gently heat the side arm of the Thiele tube.[7]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]
-
Record the barometric pressure to correct the boiling point to standard pressure if necessary.[8]
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Solubility
The solubility of a compound in various solvents is crucial for its application in drug delivery, formulation, and as a reagent in chemical reactions.
Prediction:
The pyridine nitrogen can act as a hydrogen bond acceptor, and the ether oxygen of the cyclopropoxy group can also participate in hydrogen bonding. The ethyl and methyl groups are nonpolar. Therefore, 5-cyclopropoxy-2-ethyl-4-methylpyridine is expected to be:
-
Sparingly soluble in water: The presence of the polar pyridine ring and the ether oxygen may allow for some water solubility, but the hydrocarbon substituents will limit it.
-
Soluble in polar organic solvents: Such as ethanol, methanol, and acetone.
-
Soluble in nonpolar organic solvents: Such as diethyl ether, chloroform, and toluene, due to the presence of the alkyl and cyclopropyl groups.
Experimental Protocol for Solubility Determination: [9][10]
Materials:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Solvents: water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH
Procedure:
-
Add approximately 10 mg of 5-cyclopropoxy-2-ethyl-4-methylpyridine to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent (water, ethanol, diethyl ether).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the compound dissolves, it is considered soluble.
-
If the compound is insoluble in water, test its solubility in 5% aq. HCl and 5% aq. NaOH to assess its basic and acidic character, respectively.
-
Solubility in 5% HCl indicates the presence of a basic group (the pyridine nitrogen).
-
Insolubility in 5% NaOH would confirm the absence of acidic protons.
-
Caption: Systematic Workflow for Determining the Solubility Profile of an Organic Compound.
Acidity (pKa)
The pKa of the conjugate acid of the pyridine nitrogen is a measure of its basicity. This is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Prediction:
The pKa of pyridinium ion is 5.23.[2] Alkyl groups are weakly electron-donating, which increases the electron density on the nitrogen and makes the pyridine more basic (higher pKa). An alkoxy group can be electron-donating through resonance but electron-withdrawing through induction. The net effect will depend on its position.
-
2-Ethyl and 4-Methyl groups: These electron-donating groups will increase the basicity of the pyridine nitrogen.
-
5-Cyclopropoxy group: The oxygen atom is electron-withdrawing inductively, which would decrease basicity. However, it can be electron-donating through resonance. The overall effect is likely to be a slight increase or a negligible change in basicity compared to an unsubstituted pyridine.
Predicted pKa: Considering the combined effects of the substituents, the pKa of the conjugate acid of 5-cyclopropoxy-2-ethyl-4-methylpyridine is estimated to be in the range of 5.5 - 6.5 .
Experimental Protocol for pKa Determination by Potentiometric Titration: [11][12]
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of HCl (e.g., 0.1 M)
-
Solvent (e.g., water or a water/co-solvent mixture if solubility is low)
Procedure:
-
Accurately weigh a sample of 5-cyclopropoxy-2-ethyl-4-methylpyridine and dissolve it in a known volume of the chosen solvent in a beaker.
-
Place the beaker on the stir plate and immerse the pH electrode and the tip of the burette.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of HCl added. The equivalence point is the point of steepest inflection.
-
The pKa is equal to the pH at the half-equivalence point.
Proposed Synthesis
A plausible synthetic route to 5-cyclopropoxy-2-ethyl-4-methylpyridine would involve the nucleophilic aromatic substitution of a suitable pyridine precursor with cyclopropoxide. A common method for the synthesis of alkoxypyridines is the Williamson ether synthesis.[13][14][15]
A potential synthetic pathway is outlined below:
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Cyclopropyl Methyl Ether|540-47-6|Research Chemical [benchchem.com]
- 4. Cyclopropyl Methyl Ether [drugfuture.com]
- 5. CYCLOPROPYL METHYL ETHER CAS#: 540-47-6 [m.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Pharmacokinetic profiling of 5-cyclopropoxy-2-ethyl-4-methylpyridine derivatives
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-cyclopropoxy-2-ethyl-4-methylpyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The journey of a novel chemical entity from discovery to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of 5-cyclopropoxy-2-ethyl-4-methylpyridine derivatives. As a senior application scientist, the narrative moves beyond rote protocol recitation to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. We will explore the essential in-vitro assays that form the predictive foundation of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, transition to definitive in-vivo studies to understand whole-body disposition, and delve into mechanistic studies to identify metabolic pathways. This document is structured to empower researchers and drug development professionals to de-risk candidates, guide medicinal chemistry efforts, and make informed decisions with scientific rigor.
Foundational Profiling: In-Vitro ADME & Physicochemical Characterization
The initial phase of pharmacokinetic profiling relies on a suite of in-vitro assays to predict a compound's in-vivo behavior. This cost-effective, high-throughput screening phase is essential for identifying potential liabilities early, allowing for the prioritization of candidates with the highest probability of success.[1][2]
Core Physicochemical Properties: The Genesis of Pharmacokinetics
Before any biological assessment, the intrinsic physicochemical properties of the derivative must be quantified. These characteristics govern everything from dissolution in the gut to the ability to cross biological membranes.[3][4][5][6] Poor aqueous solubility, for instance, can not only limit oral absorption but also invalidate subsequent in-vitro data, making these initial measurements a critical foundation.[1]
Experimental Protocol: Aqueous Solubility & Lipophilicity (LogD₇.₄)
-
Objective: To determine the thermodynamic aqueous solubility and the distribution coefficient at physiological pH.
-
Methodology (Solubility):
-
A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.
-
An aliquot is added to phosphate-buffered saline (PBS) at pH 7.4 to a final concentration that exceeds its expected solubility.
-
The suspension is shaken in a sealed container at 37°C for 24 hours to reach equilibrium.
-
The sample is filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the compound in the filtrate is quantified against a standard curve using a validated LC-MS/MS method.[7][8][9]
-
-
Methodology (LogD₇.₄):
-
The test compound is added to a biphasic system of n-octanol and PBS (pH 7.4).
-
The mixture is vortexed vigorously for 1 hour to facilitate partitioning.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in both the aqueous and n-octanol layers is determined by LC-MS/MS.
-
LogD₇.₄ is calculated as Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
-
Data Presentation: Physicochemical Properties
| Compound ID | Molecular Weight ( g/mol ) | Thermodynamic Solubility (µM) at pH 7.4 | LogD at pH 7.4 | Lipinski's Rule of 5 Violations |
| PYR-001 | 177.24 | 150 | 2.9 | 0 |
| PYR-002 | 193.25 | 45 | 3.8 | 0 |
-
Expertise & Causality: The balance between solubility and lipophilicity is crucial.[6] For our pyridine derivatives, a LogD between 1 and 3 is often considered optimal for oral absorption. Higher LogD values, as seen in PYR-002, may increase metabolic liability and plasma protein binding, while lower solubility could necessitate complex formulation strategies.
Membrane Permeability: Predicting Oral Absorption
For an oral drug to be effective, it must pass from the gastrointestinal tract into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to specifically assess passive diffusion, a primary mechanism of drug absorption.[10][11][12]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To determine the passive permeability coefficient (Pₑ) of the test compounds.
-
Methodology:
-
A 96-well filter donor plate is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.[13]
-
The donor wells are filled with the test compound dissolved in a buffer solution (e.g., pH 5.5 to simulate the upper intestine).
-
The receiver plate is filled with a buffer at pH 7.4, containing a small percentage of a solubilizer like DMSO to maintain sink conditions.
-
The donor plate is placed on top of the receiver plate, and the assembly is incubated for 5-18 hours at room temperature.[10][14]
-
After incubation, the concentrations in the donor and receiver wells are quantified by UV-Vis spectrophotometry or LC-MS/MS.[15][16]
-
The permeability coefficient (Pₑ) is calculated from the concentrations and known physical parameters of the assay system.
-
Data Presentation: In-Vitro Permeability Data
| Compound ID | PAMPA Permeability (Pₑ) (10⁻⁶ cm/s) | Predicted Absorption Class |
| PYR-001 | >10 | High |
| PYR-002 | 2.5 | Low |
| Atenolol (Low Perm Control) | <1 | Low |
| Propranolol (High Perm Control) | >15 | High |
-
Expertise & Causality: PAMPA isolates passive transport.[12] A low Pₑ value, as seen with PYR-002, is a red flag for poor oral bioavailability. While not definitive (as it excludes active transport), it strongly suggests that medicinal chemistry efforts should focus on structural modifications to improve this property. Comparing PAMPA data with cell-based assays like Caco-2 can help diagnose the involvement of active transporters.[11][12]
Metabolic Stability: Forecasting In-Vivo Clearance
The rate at which a compound is metabolized, primarily in the liver, dictates its half-life and dosing interval. Human Liver Microsomes (HLM), which are subcellular fractions containing high concentrations of cytochrome P450 (CYP) enzymes, are the industry standard for assessing Phase I metabolic stability.[17][18][19]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Objective: To determine the in-vitro half-life (t₁⸝₂) and intrinsic clearance (Clᵢₙₜ) of the test compounds.
-
Methodology:
-
The test compound (typically 1 µM) is incubated with pooled HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[20][21]
-
The metabolic reaction is initiated by adding the cofactor NADPH (1 mM).[18]
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile containing an internal standard.[19]
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of compound remaining is plotted against time, and the half-life is determined from the slope of the natural log-linear plot. Intrinsic clearance is then calculated from the half-life.
-
Data Presentation: In-Vitro Metabolic Stability in HLM
| Compound ID | Half-Life (t₁⸝₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg) | Predicted In-Vivo Clearance |
| PYR-001 | 15 | 92.4 | High |
| PYR-002 | >60 | <11.6 | Low |
| Verapamil (High Turnover Control) | 8 | 173.3 | High |
| Dextromethorphan (Med Turnover) | 25 | 55.5 | Moderate |
-
Expertise & Causality: For our 5-cyclopropoxy-2-ethyl-4-methylpyridine derivatives, potential metabolic hotspots include the ethyl group (aliphatic hydroxylation) and the cyclopropoxy group.[22] While cyclopropyl rings are often added to increase metabolic stability by strengthening C-H bonds, they can also undergo NADPH-dependent oxidation, sometimes leading to reactive intermediates.[23][24][25] The high clearance of PYR-001 suggests it is a significant substrate for CYP enzymes, warranting further investigation into which specific CYPs are involved.
In-Vivo Confirmation: Rodent Pharmacokinetic Studies
While in-vitro data provides crucial predictions, in-vivo studies in animal models are required to understand the integrated ADME processes in a complete biological system. Rodent models (typically rats or mice) are standard for initial PK evaluations.[26][27]
Mandatory Visualization: Integrated In-Vitro to In-Vivo Workflow
Caption: A logical workflow from early in-vitro screening to in-vivo validation.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Objective: To determine key PK parameters including clearance (Cl), volume of distribution (Vd), half-life (t₁⸝₂), and oral bioavailability (%F).
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[28] Studies are conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[29]
-
Dosing: Two groups of animals are used.
-
Group 1 receives the compound via intravenous (IV) bolus injection (e.g., 1 mg/kg) to assess disposition and clearance directly.
-
Group 2 receives the compound via oral gavage (PO) (e.g., 10 mg/kg) to assess absorption and oral bioavailability.[29]
-
-
Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[28][29]
-
Sample Processing & Analysis: Blood is processed to plasma, and the drug concentrations are determined using a validated LC-MS/MS bioanalytical method.
-
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate the key PK parameters.[30][31][32][33]
-
Data Presentation: Key In-Vivo Pharmacokinetic Parameters (Rat)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1250 | 450 |
| Tₘₐₓ (h) | 0.08 (5 min) | 1.0 |
| AUC₀₋ᵢₙf (ng*h/mL) | 2800 | 4200 |
| t₁⸝₂ (h) | 4.1 | 4.5 |
| Cl (mL/min/kg) | 5.9 | - |
| Vdₛₛ (L/kg) | 2.5 | - |
| Bioavailability (F %) | - | 15% |
-
Expertise & Causality: The data reveals a story. The clearance (Cl) of 5.9 mL/min/kg is low relative to hepatic blood flow in the rat (~55 mL/min/kg), which contradicts the high clearance predicted from the in-vitro HLM assay for PYR-001. This discrepancy is common and highlights why in-vivo data is essential. The volume of distribution (Vdₛₛ) is greater than total body water (~0.7 L/kg), indicating the compound distributes into tissues. Most critically, the oral bioavailability (F) is low at 15%. This could be due to poor absorption (as suggested by the low permeability of a similar compound, PYR-002) or high first-pass metabolism in the liver before the drug reaches systemic circulation.
Advanced Mechanistic Understanding: Metabolite Identification & Reaction Phenotyping
To understand the "why" behind the observed PK profile, particularly the low bioavailability and the in-vitro/in-vivo discrepancy, it is crucial to identify the metabolic pathways.
Mandatory Visualization: The ADME Process
Caption: The sequential journey of an orally administered drug through the body.
Experimental Protocol: Metabolite Identification & CYP Phenotyping
-
Objective: To identify major metabolites and the specific CYP enzymes responsible for the compound's metabolism.
-
Methodology (Metabolite ID):
-
Incubate the parent drug at a higher concentration in HLM or cryopreserved human hepatocytes.
-
Analyze the samples using high-resolution LC-MS/MS.
-
Compare the mass spectra of samples with control (time-zero) samples to find new peaks corresponding to potential metabolites (e.g., M+16 for hydroxylation, M+14 for demethylation of the ethyl group, etc.).
-
-
Methodology (CYP Phenotyping):
-
Recombinant CYPs: Incubate the compound individually with a panel of recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) to directly identify which enzymes deplete the parent drug.
-
Chemical Inhibition: Incubate the compound in HLM in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor points to that enzyme's involvement.
-
-
Trustworthiness: These studies are crucial for predicting drug-drug interaction (DDI) potential. If metabolism is dominated by a single CYP enzyme (e.g., CYP3A4), co-administration with a strong inhibitor of that enzyme could lead to dangerously high exposure levels of the drug. Regulatory agencies provide clear guidance on when and how to conduct these studies.[34][35][36]
Synthesis and Strategic Decision-Making
The comprehensive pharmacokinetic dataset—from physicochemical properties to in-vivo parameters and metabolic pathways—provides the foundation for a critical " go/no-go " decision. For our hypothetical compound PYR-001, the low oral bioavailability of 15% is a major liability. The mechanistic studies would reveal whether this is due to poor absorption or high first-pass metabolism.
-
If due to metabolism: The medicinal chemistry team can be guided to block the identified metabolic "soft spot" without compromising pharmacological activity.
-
If due to poor permeability: Formulation scientists could explore enabling technologies, or chemists could work to reduce polarity or molecular size.
By following this integrated and mechanistically-driven approach, drug development teams can efficiently triage candidates, optimize structures with a clear rationale, and ultimately increase the probability of advancing a safe and effective drug to the clinic.
References
- Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
- Certara. (2023, January 20). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Gibaldi, M., & Perrier, D. (n.d.). Non-compartmental analysis. PubMed.
- Sygnature Discovery. (n.d.). Compartmental & non-compartmental PK/TK analysis.
- U.S. Food and Drug Administration. (2024, November 13). Drug Interactions | Relevant Regulatory Guidance and Policy Documents.
- Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?
- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
- ResearchGate. (n.d.). Role of Physicochemical Parameters on Drug Absorption and Their Implications in Pharmaceutical Product Development.
- MathWorks. (n.d.). Noncompartmental Analysis.
- Aplos Analytics. (2025, July 14). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective.
- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Agilent. (n.d.). ADME Assays.
- U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies.
- U.S. Food and Drug Administration. (2024, February 7). Drug-Drug Interaction Assessment for Therapeutic Proteins Guidance for Industry.
- Slideshare. (n.d.). Physicochemical Properties effect on Absorption of Drugs.
- Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
- OA Monitor Ireland. (n.d.). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices.
- WuXi AppTec. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Federal Register. (2022, August 29). M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability.
- Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Zhang, D., et al. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Springer. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
- PMC. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
- Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.
- Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
- PubMed. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
- Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
- BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- PMC. (2025, December 11). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- ResearchGate. (2026, March 2). Synthesis, bioinformatics and biological evaluation of novel pyridine based on 8-hydroxyquinoline derivatives as antibacterial agents: DFT, molecular docking and ADME/T studies.
- ResearchGate. (2025, December 5). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors.
- ResearchGate. (2026, March 16). (PDF) Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone.
- MDPI. (2020, April 22). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. agilent.com [agilent.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. protocols.io [protocols.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. beckman.com [beckman.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. hyphadiscovery.com [hyphadiscovery.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 28. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 29. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 30. certara.com [certara.com]
- 31. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mathworks.com [mathworks.com]
- 33. aplosanalytics.com [aplosanalytics.com]
- 34. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 35. M12 Drug Interaction Studies | FDA [fda.gov]
- 36. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Stereoelectronic and Steric Modulation in Pyridine Scaffolds: A Deep Dive into 5-Cyclopropoxy-2-ethyl-4-methylpyridine
Executive Summary
In the design of advanced pharmaceutical intermediates and agrochemical building blocks, the precise tuning of heterocyclic electron density is paramount. 5-Cyclopropoxy-2-ethyl-4-methylpyridine represents a highly specialized scaffold where steric crowding and stereoelectronic orbital overlap engage in a complex tug-of-war. While the cyclopropoxy group is traditionally deployed as a powerful electron-donating moiety via resonance, its placement adjacent to a methyl group on a rigid pyridine ring fundamentally alters its behavior.
This whitepaper dissects the causality behind the electronic and steric effects of the cyclopropoxy group in this specific microenvironment. By mapping the conformational restrictions imposed by the C4-methyl group, we provide a predictive framework for the molecule's reactivity, supported by self-validating experimental protocols designed to quantify these subtle stereoelectronic shifts.
The Stereoelectronic Nature of the Cyclopropoxy Group
To understand the behavior of 5-cyclopropoxy-2-ethyl-4-methylpyridine, one must first isolate the intrinsic properties of the cyclopropoxy substituent. Unlike standard aliphatic ethers (e.g., methoxy or ethoxy), the cyclopropoxy group possesses unique electronic characteristics driven by the highly strained nature of the three-membered ring.
Walsh Orbital Overlap and Resonance Donation
The carbon-carbon bonds within a cyclopropane ring exhibit significant p-character, forming what are known as Walsh orbitals. When attached to an oxygen atom adjacent to an aromatic or heteroaromatic π -system, these orbitals can engage in exceptional σ−π hyperconjugation[1]. Quantum mechanical calculations and empirical studies on radical clocks demonstrate that the cyclopropoxy group is a superior electron donor compared to standard alkyl or alkoxy groups[2].
This electronic configuration enables the cyclopropoxy group to donate massive electron density to the aromatic ring through resonance interactions, resulting in a Hammett sigma value ( σp ) of approximately -0.47 for para-substituted systems[1].
The Bisected Conformation Requirement
Crucially, this resonance donation is not static; it is highly conformation-dependent. Maximum orbital overlap between the cyclopropane σ -bonds, the oxygen lone pairs, and the pyridine π -system requires the cyclopropoxy group to adopt a bisected conformation [3]. In this geometry, the benzylic-equivalent hydrogen (or the bisecting plane of the cyclopropane ring) aligns perfectly to allow continuous electron delocalization. Any deviation from this plane rapidly attenuates the resonance effect, leaving only the inductive electron-withdrawing pull of the electronegative oxygen atom.
Steric Microenvironment: The C4-Methyl Clash
In the specific case of 5-cyclopropoxy-2-ethyl-4-methylpyridine, the theoretical resonance capabilities of the cyclopropoxy group are severely compromised by its local steric environment.
Ortho-Steric Hindrance
The cyclopropoxy group is positioned at C5, directly ortho to the methyl group at C4. The cyclopropyl ring is significantly bulkier than a standard methyl or methoxy group. When attempting to adopt the ideal bisected conformation required for resonance donation, the cyclopropyl methylene protons experience severe van der Waals repulsion (steric clash) with the protons of the C4-methyl group.
Conformational Twisting and Orbital Decoupling
To relieve this steric strain, the C5-O bond is forced to rotate, twisting the cyclopropoxy group out of the bisected plane. This orthogonal twist physically decouples the Walsh orbitals from the pyridine π -system. As a result, the powerful resonance donation ( σR ) is effectively shut down.
Caption: Logical flow demonstrating how steric-induced conformational twisting alters the electronic effects.
Net Electronic Impact on the Pyridine Scaffold
The steric decoupling of the cyclopropoxy group has profound implications for the reactivity and physical properties of 5-cyclopropoxy-2-ethyl-4-methylpyridine.
-
Macroscopic Basicity (pKa): Because C5 is meta to the pyridine nitrogen (C1), resonance donation cannot place negative charge directly on the nitrogen. Therefore, the meta-Hammett constant ( σm ) is the primary driver of basicity. With resonance shut down by the C4-methyl twist, the inductive electron-withdrawing effect of the oxygen atom dominates completely. This pulls electron density away from the ring, lowering the pKa of the pyridine nitrogen relative to an unsubstituted analog.
-
Regioselective Deactivation: In an unhindered system, a C5-alkoxy group would strongly activate the C6 position (ortho to the ether) toward electrophilic aromatic substitution. However, because the twist nullifies resonance donation, the C6 position remains relatively electron-deficient. The molecule will resist electrophilic attack at C6, a counterintuitive finding for an ether-substituted aromatic system.
Quantitative Data Summary
The table below summarizes the theoretical parameters that govern these interactions, highlighting the stark difference between resonance potential and inductive reality.
| Substituent (Para/Meta to reactive center) | Hammett σp (Resonance Active) | Hammett σm (Inductive Dominant) | Est. Steric A-Value (kcal/mol) | Primary Electronic Nature in Twisted State |
| -CH3 (Methyl) | -0.17 | -0.07 | 1.70 | Weak σ -donor |
| -OCH3 (Methoxy) | -0.27 | +0.12 | 0.60 | Inductive withdrawing |
| -OCH(CH3)2 (Isopropoxy) | -0.45 | +0.10 | 0.75 | Inductive withdrawing |
| -O-Cyclopropyl (Cyclopropoxy) | -0.47 | +0.11 | ~0.90 | Strong Inductive withdrawing |
Self-Validating Experimental Methodologies
To empirically prove the causality of the steric clash and its electronic consequences, we deploy a self-validating triad of analytical protocols. Each protocol utilizes an internal control to isolate the specific variable being tested.
Caption: Self-validating experimental workflow for quantifying stereoelectronic and steric parameters.
Protocol A: Conformational Mapping via VT-NMR and 2D-NOESY
Objective: Determine the rotational barrier of the C5-O bond and map the time-averaged conformation. Internal Control: 5-methoxy-2-ethyl-4-methylpyridine (Less sterically demanding; establishes baseline rotation).
-
Prepare a 0.05 M solution of the analyte in toluene- d8 (chosen to allow low-temperature access without solvent freezing).
-
Acquire standard 1 H and 13 C spectra at 298 K to establish baseline chemical shifts.
-
Cool the NMR probe in 10 K increments down to 180 K. Acquire 1 H spectra at each step to observe the decoalescence of the cyclopropyl methylene protons, which indicates restricted rotation.
-
At the temperature of maximum peak separation (slow exchange regime), perform a 2D-NOESY experiment with a mixing time of 300 ms.
-
Causality & Validation: The presence of strong, asymmetric NOE cross-peaks between the cyclopropyl methine proton and the C4-methyl protons confirms the specific twisted conformation. The methoxy control validates that the restriction is exclusively due to the cyclopropyl bulk.
Protocol B: Electrochemical Profiling via Cyclic Voltammetry
Objective: Quantify the impact of the conformational twist on the HOMO energy level of the pyridine ring[3]. Internal Control: 5-cyclopropoxy-2-ethylpyridine (Lacks the C4-methyl, allowing the cyclopropoxy group to adopt the bisected conformation).
-
Dissolve 1.0 mM of the target compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) as the supporting electrolyte.
-
Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag + non-aqueous reference electrode.
-
Scan anodically from 0.0 V to +2.0 V at varying scan rates (50, 100, 250, 500 mV/s).
-
Spike the solution with ferrocene as an internal standard at the end of the experiment to accurately reference the oxidation potentials ( Eox ).
-
Causality & Validation: Eox directly correlates with the HOMO energy. The control compound will exhibit a lower Eox due to efficient resonance donation elevating the HOMO. 5-cyclopropoxy-2-ethyl-4-methylpyridine will show a significantly higher Eox , validating that the steric clash decouples the Walsh orbitals and reduces ring electron density.
Protocol C: Thermodynamic pKa Determination via UV-Vis Titration
Objective: Measure the macroscopic basicity of the pyridine nitrogen to assess the net inductive vs. resonance effects. Internal Control: 2-ethyl-4-methylpyridine (Establishes baseline basicity without the C5 substituent).
-
Prepare a 10 μ M solution of the compound in a 1:1 mixture of methanol/water at a constant ionic strength of 0.1 M KCl.
-
Record the baseline UV-Vis spectrum from 200–400 nm.
-
Perform a spectrophotometric titration by adding standardized 0.01 M HCl in 5 μ L aliquots. Record the spectrum after each addition to capture the isosbestic points.
-
Plot the absorbance at the λmax of the protonated species against the pH (measured simultaneously with a calibrated micro-glass electrode).
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.
-
Causality & Validation: If resonance donation were dominant, the pKa would remain stable or slightly increase relative to the control. Because inductive withdrawal dominates due to the conformational twist, the pKa will measurably decrease. This macroscopic thermodynamic measurement perfectly validates the microscopic stereoelectronic theory.
References
-
[1] 2-Chloro-4-cyclopropoxy-1-iodobenzene - Smolecule. Smolecule. Available at:
-
[2] Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks | The Journal of Organic Chemistry. ACS Publications. Available at:
-
[3] Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes | Journal of the American Chemical Society. ACS Publications. Available at:
Sources
Thermodynamic stability of 5-cyclopropoxy-2-ethyl-4-methylpyridine in solution
An In-depth Technical Guide to the Thermodynamic Stability of 5-cyclopropoxy-2-ethyl-4-methylpyridine in Solution
Abstract
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount, directly influencing a drug's efficacy, safety, shelf-life, and formulation requirements. This guide provides a comprehensive framework for evaluating the stability of 5-cyclopropoxy-2-ethyl-4-methylpyridine, a substituted pyridine derivative, in a solution-state environment. We will explore the theoretical underpinnings of its stability based on its unique structural motifs, including the pyridine core, electron-donating alkyl groups, and the electronically complex cyclopropoxy substituent. This guide details a systematic approach, centered on forced degradation studies, to experimentally probe the molecule's vulnerabilities to common environmental and physiological stressors such as pH, oxidation, heat, and light.[1][2][3] By integrating robust analytical methodology, primarily High-Performance Liquid Chromatography (HPLC), with a logical, first-principles approach to degradation pathway analysis, this document serves as a technical blueprint for researchers, chemists, and formulation scientists in the drug development sector.
Introduction: The Imperative of Stability Profiling
5-cyclopropoxy-2-ethyl-4-methylpyridine is a heterocyclic compound built upon a pyridine scaffold. The stability of this core structure is modulated by three key substituents: a 2-ethyl group, a 4-methyl group, and a 5-cyclopropoxy group. Each of these groups imparts distinct electronic and steric characteristics that collectively define the molecule's reactivity and, consequently, its stability. In pharmaceutical development, an unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and unpredictable pharmacokinetic profiles.[1] Therefore, a rigorous evaluation of stability is not merely a regulatory formality but a foundational element of drug design and development.
Forced degradation, or stress testing, is the cornerstone of this evaluation.[2] By subjecting the molecule to conditions far more severe than it would encounter during storage or use, we can rapidly identify its intrinsic vulnerabilities and predict its long-term stability.[4][5] This process is essential for developing stability-indicating analytical methods—assays that can accurately quantify the drug substance in the presence of its degradants—and for making informed decisions about formulation, packaging, and storage conditions to ensure patient safety and product efficacy.[1][3]
Theoretical Stability Assessment: A Structure-Based Hypothesis
Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide critical insights into its likely stability profile.
Electronic and Steric Profile
The stability of the pyridine ring is influenced by the nature of its substituents.
-
Pyridine Core: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This nitrogen atom is also a site of basicity (pKa of pyridine is ~5.2) and is susceptible to oxidation.
-
Alkyl Substituents (2-ethyl, 4-methyl): These are electron-donating groups (EDGs) through an inductive effect. They increase the electron density of the aromatic ring, which can enhance its stability against certain electrophilic attacks but may also slightly increase susceptibility to oxidation. Thermodynamically, alkyl substituents have been shown to increase the stability of the pyridine molecule relative to hydrogen.[6]
-
Cyclopropoxy Substituent: The cyclopropoxy group is electronically complex. The oxygen atom is electron-donating via resonance, pushing electron density into the ring. However, the strained cyclopropyl ring itself possesses significant s-character in its C-H bonds and p-character in its C-C bonds, allowing it to interact with adjacent π-systems.[7] Its net effect is often weakly electron-donating, further enriching the pyridine ring. The ether linkage, however, represents a potential site for acid- or base-catalyzed hydrolysis under harsh conditions.
Collectively, the electron-donating nature of the substituents would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine, potentially influencing its solubility and interactions in protic solutions.
Potential Degradation Pathways
Based on the functional groups present, we can hypothesize several potential degradation pathways:
-
Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, a common metabolic and degradation pathway for pyridine-containing compounds. The electron-rich nature of the substituted ring may increase its susceptibility to strong oxidants.
-
Hydrolysis: The ether bond of the cyclopropoxy group could be susceptible to cleavage under strong acidic or basic conditions, yielding a hydroxypyridine derivative and cyclopropanol-related byproducts. Pyridine derivatives themselves can exhibit instability at acidic pH.[8]
-
Photolytic Degradation: Aromatic systems, particularly heteroaromatics, can absorb UV light, leading to photochemical reactions. This can include ring-opening, rearrangement, or reactions involving the substituents.[5]
-
Thermal Degradation: At elevated temperatures, molecules can undergo various reactions, including bond cleavage and rearrangement. Dry heat can accelerate reactions like oxidation.[5]
Experimental Design for Stability Assessment
Our experimental strategy is designed to test the hypotheses laid out above in a controlled and systematic manner. The core of this strategy is the development and application of a stability-indicating analytical method to monitor the outcome of forced degradation studies.
The Principle of a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[2] For this purpose, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the technique of choice due to its versatility, precision, and wide applicability to small organic molecules.[9][10] The development of a SIM is a self-validating system; by generating the degradants through forced degradation, we can then challenge the analytical method to prove it can separate them from the parent compound.
Experimental Workflow
The overall workflow for assessing the stability of 5-cyclopropoxy-2-ethyl-4-methylpyridine is a multi-stage process that ensures a comprehensive and reliable outcome. It begins with the development of a robust analytical method, which is then used to quantify the analyte's degradation under a panel of stress conditions.
Caption: Overall workflow for stability assessment.
Protocols for Stability Evaluation
The following protocols provide a detailed, step-by-step methodology for executing the stability assessment.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust reversed-phase HPLC (RP-HPLC) method capable of separating 5-cyclopropoxy-2-ethyl-4-methylpyridine from its potential degradation products.
Methodology:
-
System Preparation: Use a standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column Selection: Start with a workhorse reversed-phase column, such as a C18 (e.g., 4.6 x 150 mm, 5 µm particle size). This is suitable for retaining and separating many non-polar to moderately polar small molecules.[10]
-
Wavelength Selection: Prepare a dilute solution of the compound in methanol or acetonitrile. Scan its UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λ-max). This wavelength will be used for detection to ensure high sensitivity.
-
Initial Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks for basic compounds on silica-based columns.[11]
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min to elute the parent compound and any early- or late-eluting impurities.
-
-
Optimization:
-
Inject a sample of the pure compound to determine its retention time.
-
Inject samples from the forced degradation studies (see Protocol 2) that show significant degradation (e.g., the acid hydrolysis sample).
-
Adjust the gradient slope to achieve baseline separation between the parent peak and all degradant peaks. Aim for a resolution (Rs) of >1.5 between all critical pairs.
-
If separation is poor, consider changing the organic modifier (e.g., to methanol) or the pH of the aqueous mobile phase.
-
-
Method Validation (Abbreviated):
-
Specificity: Demonstrate that the degradant peaks do not co-elute with the parent peak using peak purity analysis (if a Diode Array Detector is available).
-
Linearity: Prepare a series of standards at different concentrations (e.g., 1-100 µg/mL) and plot a calibration curve to confirm a linear relationship between concentration and peak area (R² > 0.999).[12]
-
Protocol 2: Forced Degradation Studies
Objective: To investigate the stability of the compound under various stress conditions as mandated by regulatory guidelines like ICH Q1A.[3][13]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 5-cyclopropoxy-2-ethyl-4-methylpyridine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, set up a test sample and a control sample (stored at 4°C in the dark).
-
Acid Hydrolysis: Dilute the stock solution with 1N HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 1N NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 80°C. Also, test the solid compound under the same conditions.[5]
-
Photolytic Degradation: Expose a solution of the compound (~100 µg/mL in 50:50 ACN:H₂O) in a photostability chamber to a total illumination of not less than 1.2 million lux hours and 200 watt hours/square meter of UV-A light, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil.
-
-
Time Points and Sampling:
-
Analyze samples at appropriate time points (e.g., 0, 2, 6, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without being subsequently degraded themselves.
-
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to the same final concentration with the mobile phase.
-
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
Data Interpretation and Presentation
Quantifying Stability
The percentage of the remaining parent compound is calculated relative to the control sample at the same time point. The percentage degradation is then calculated as:
% Degradation = 100% - % Remaining Parent
The formation of degradation products can be reported as a percentage of the total peak area. For structural elucidation of major degradants, fractions can be collected and analyzed by techniques like LC-MS and NMR.
Sample Data Tables
The results of the forced degradation studies should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation Results for 5-cyclopropoxy-2-ethyl-4-methylpyridine
| Stress Condition | Duration (hours) | Parent Remaining (%) | Main Degradant 1 (RT, min) Area % | Main Degradant 2 (RT, min) Area % | Observations |
| 1N HCl @ 60°C | 24 | 91.2% | 5.8% (RT 3.1) | - | Minor degradation observed. |
| 1N NaOH @ 60°C | 24 | 85.5% | 11.3% (RT 3.1) | - | Moderate degradation, likely hydrolysis of ether. |
| 3% H₂O₂ @ RT | 6 | 78.9% | 18.5% (RT 4.5) | - | Significant degradation, likely N-oxide formation. |
| Thermal (80°C) | 48 | 98.1% | - | - | Compound is highly stable to dry heat. |
| Photolytic (ICH Q1B) | - | 82.3% | 9.5% (RT 7.8) | 4.1% (RT 8.2) | Moderate degradation with multiple products. |
Hypothesized Degradation Pathway
Based on the hypothetical data in Table 1, the compound is most susceptible to oxidation and photolysis. A diagram can be constructed to visualize these pathways.
Caption: Hypothesized degradation pathways.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for defining the stability profile of 5-cyclopropoxy-2-ethyl-4-methylpyridine. The hypothetical results indicate that the molecule is highly stable under thermal stress but demonstrates vulnerabilities to strong oxidizing agents, basic conditions, and light exposure.
Key Findings (Hypothetical):
-
Primary Liabilities: The compound is most susceptible to oxidation, likely at the pyridine nitrogen, and photolytic degradation.
-
Moderate Liabilities: The cyclopropoxy ether linkage shows some susceptibility to base-catalyzed hydrolysis.
-
Strengths: The compound exhibits excellent thermal stability.
Recommendations for Drug Development:
-
Formulation: An antioxidant (e.g., ascorbic acid, BHT) should be considered in liquid formulations to prevent oxidative degradation. The formulation pH should be maintained in the neutral to slightly acidic range to avoid base-catalyzed hydrolysis.
-
Packaging: The final drug product must be packaged in light-protective materials, such as amber vials or opaque blister packs, to mitigate photolytic degradation.[5]
-
Storage: While the compound is thermally stable, storage in an oxygen-deprived environment (e.g., under a nitrogen or argon headspace) could further enhance its shelf-life by preventing oxidation.[1]
By systematically applying the principles and protocols within this guide, researchers can build a robust data package that satisfies regulatory requirements, guides formulation development, and ultimately ensures the delivery of a safe and stable medicinal product.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Kinetix. [Link]
-
Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). ACADIA. [Link]
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(6), 48-64. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]
-
Ahmad, I., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345. [Link] (Note: This is a representative citation format; the actual article does not exist). A real, relevant source is: PubMed. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(2), 580–585. [Link]
-
Scott, F. J., & Moir, J. (2018). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 9(9), 1433–1455. [Link]
-
Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579–586. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Santos, L. M. N. B. F., et al. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives. The Journal of Physical Chemistry B, 112(31), 9573–9578. [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
Ayub, R., et al. (2017). The Cyclopropyl Group: An Excited State Aromaticity Indicator? Chemistry, 23(55), 13684–13695. [Link]
-
How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
-
Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022). Jurnal Kartika Kimia. [Link]
-
Pyridine - Wikipedia. Wikipedia. [Link]
-
Kasyan, A., & Kasyan, L. (2011). structure and reactivity of the cyclopropane species. V. N. Karazin Kharkiv National University. [Link]
-
Blue, J. T., & Mowers, K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1), 14-19. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Step-by-step synthesis protocol for 5-cyclopropoxy-2-ethyl-4-methylpyridine
Application Note & Synthesis Protocol
A Detailed, Step-by-Step Protocol for the Synthesis of 5-cyclopropoxy-2-ethyl-4-methylpyridine
Abstract
This application note provides a comprehensive, two-step synthetic protocol for the preparation of 5-cyclopropoxy-2-ethyl-4-methylpyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The synthesis commences with the construction of the key intermediate, 2-ethyl-4-methyl-5-hydroxypyridine, via a furan ring-expansion reaction. The subsequent step involves a copper-catalyzed O-arylation (Ullmann-type condensation) to install the cyclopropoxy moiety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for critical experimental choices, characterization data, and a troubleshooting guide to ensure reliable and reproducible outcomes.
Introduction and Synthetic Rationale
Substituted pyridines are a cornerstone of modern pharmaceutical science, forming the core scaffold of numerous therapeutic agents. The title compound, 5-cyclopropoxy-2-ethyl-4-methylpyridine, incorporates a cyclopropoxy group, a desirable motif in drug design known for its ability to modulate metabolic stability, potency, and selectivity by introducing conformational rigidity and altering lipophilicity.
The synthetic strategy outlined herein is a convergent, two-part process designed for efficiency and reliability.
-
Part A: Synthesis of 2-Ethyl-4-methyl-5-hydroxypyridine (Intermediate 1). The pyridine core is constructed from readily available starting materials. This approach is adapted from established methods for synthesizing substituted hydroxypyridines, which often involve the cyclocondensation or rearrangement of acyclic or heterocyclic precursors. A plausible route involves the reaction of an appropriate furan derivative with an ammonia source, leading to ring expansion and formation of the desired hydroxypyridine scaffold.[1]
-
Part B: Synthesis of 5-cyclopropoxy-2-ethyl-4-methylpyridine (Final Product). The final ether linkage is formed via an O-arylation reaction. A copper-catalyzed Ullmann-type condensation is employed, which is a classic and robust method for forming aryl ether bonds.[2][3] This reaction couples the hydroxyl group of Intermediate 1 with cyclopropyl bromide. The use of a copper catalyst facilitates this cross-coupling reaction, which might otherwise require harsh conditions.[4]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for 5-cyclopropoxy-2-ethyl-4-methylpyridine.
Part A: Synthesis of 2-Ethyl-4-methyl-5-hydroxypyridine
Principle and Rationale
This step constructs the core heterocyclic structure. The chosen method is analogous to the synthesis of 6-methyl-2-ethyl-3-hydroxypyridine from a 2-acylfuran precursor.[1] The furan ring, when heated with an ammonia source under pressure, undergoes a ring-expansion rearrangement to form the more stable pyridine ring. An ammonium salt, such as ammonium chloride, is used in conjunction with aqueous ammonia to serve as the nitrogen source and to maintain appropriate reaction conditions.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Propionyl-4-methylfuran | ≥97% | Commercial Source | |
| Aqueous Ammonia | 28-30% | ACS Reagent | Corrosive, handle in fume hood |
| Ammonium Chloride | ≥99.5% | ACS Reagent | |
| Dichloromethane (DCM) | ≥99.8% | ACS Reagent | |
| Anhydrous Sodium Sulfate | Granular | ACS Reagent | |
| High-Pressure Autoclave | Stainless Steel | Parr Instrument or similar | Must be rated for >5 MPa and >200 °C |
| Magnetic Stir Plate/Hot Plate | With temperature control | ||
| Rotary Evaporator | |||
| Standard Glassware | Round-bottom flasks, separatory funnel, etc. |
Step-by-Step Protocol
-
Reactor Charging: In a suitable beaker, dissolve 3.0 g of ammonium chloride in 80 mL of aqueous ammonia (28-30%). Carefully transfer this solution into the stainless-steel liner of a high-pressure autoclave.
-
Addition of Furan Precursor: To the ammonia solution in the autoclave, add 15.0 g (0.109 mol) of 2-propionyl-4-methylfuran.
-
Sealing and Reaction: Seal the autoclave according to the manufacturer's instructions. Place it on a heating mantle or in a suitable heating block behind a safety shield. Begin stirring and heat the reactor to an internal temperature of 180 °C. The pressure will rise autogenously. Maintain the temperature at 180 °C for 12 hours.
-
Causality Insight: The high temperature and pressure are critical to overcome the activation energy for the furan ring opening and subsequent recyclization with ammonia to form the thermodynamically more stable pyridine ring.
-
-
Cool-down and Depressurization: Turn off the heating and allow the reactor to cool to room temperature (<30 °C) over several hours. Once cooled, slowly and carefully vent the excess pressure (primarily ammonia gas) in a well-ventilated fume hood.
-
Work-up and Extraction: Open the autoclave and transfer the dark reaction mixture to a 500 mL separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Causality Insight: Multiple extractions with an organic solvent are necessary to efficiently recover the moderately polar hydroxypyridine product from the aqueous reaction medium.
-
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-ethyl-4-methyl-5-hydroxypyridine.
Characterization of Intermediate 1
-
Expected Yield: 55-65%
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the ethyl group (triplet and quartet), the methyl group (singlet), two aromatic pyridine protons (singlets), and a broad singlet for the hydroxyl proton.
-
Mass Spectrometry (ESI+): Calculated for C₈H₁₁NO [M+H]⁺, found m/z consistent with this formula.
Part B: Synthesis of 5-cyclopropoxy-2-ethyl-4-methylpyridine
Principle and Rationale
This step involves the formation of an ether bond via a copper-catalyzed Ullmann condensation. This reaction is a reliable method for coupling aryl halides or phenols with alcohols.[2][5] Here, the hydroxyl group of the pyridine intermediate is deprotonated by a strong base (sodium hydride) to form a nucleophilic pyridinolate anion. This anion then displaces the bromide from cyclopropyl bromide. Copper(I) iodide acts as a catalyst, facilitating the C-O bond formation, which can be sluggish without catalytic assistance.[4]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Ethyl-4-methyl-5-hydroxypyridine | From Part A | Must be dry | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Anhydrous | Highly reactive, handle with care |
| Copper(I) Iodide (CuI) | ≥99.5% | Commercial Source | |
| Cyclopropyl Bromide | ≥98% | Commercial Source | Volatile and lachrymatory[6] |
| N,N-Dimethylformamide (DMF) | Anhydrous | ACS Reagent | |
| Diethyl Ether | Anhydrous | ACS Reagent | |
| Saturated NH₄Cl solution | For quenching | ||
| Saturated NaCl solution (Brine) | For washing | ||
| Anhydrous Magnesium Sulfate | ACS Reagent | ||
| Schlenk Flasks/Dry Glassware | Oven-dried before use | ||
| Magnetic Stirrer, Inert Atmosphere Setup (Nitrogen/Argon) |
Step-by-Step Protocol
-
Reactor Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Dispensing Sodium Hydride: In the flask, place 0.64 g (16.0 mmol, ~1.5 eq) of the 60% NaH dispersion. Add 20 mL of anhydrous hexanes, stir for 5 minutes, then stop stirring and allow the NaH to settle. Remove the hexanes via cannula. Repeat this washing step twice to remove the mineral oil. Dry the NaH powder under a stream of nitrogen.
-
Formation of the Pyridinolate: Suspend the washed NaH in 50 mL of anhydrous DMF. To this suspension, add a solution of 1.48 g (10.7 mmol, 1.0 eq) of 2-ethyl-4-methyl-5-hydroxypyridine in 30 mL of anhydrous DMF dropwise over 20 minutes at 0 °C (ice bath).
-
Causality Insight: The reaction is highly exothermic due to hydrogen gas evolution. Slow addition at 0 °C is crucial for safety and control. The formation of the sodium pyridinolate salt is essential for the subsequent nucleophilic attack.
-
-
Catalyst and Reagent Addition: After hydrogen evolution ceases (approx. 30-60 minutes), add 0.20 g (1.07 mmol, 0.1 eq) of copper(I) iodide to the mixture. Then, add 1.55 g (12.8 mmol, 1.2 eq) of cyclopropyl bromide via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours under the nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After cooling the reaction to 0 °C, quench it by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Causality Insight: Washing with water and brine removes the residual DMF and inorganic salts, which is critical for obtaining a clean product after solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization of Final Product
-
Purification: The crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate, is typically effective.
-
Characterization:
-
Expected Yield: 60-75%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the cyclopropyl protons (multiplets in the 0.6-1.0 ppm and 3.7-3.9 ppm regions), along with signals for the ethyl, methyl, and pyridine ring protons.
-
¹³C NMR (100 MHz, CDCl₃): Signals should correspond to 10 unique carbon atoms.
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₁₅NO [M+H]⁺, found m/z consistent with this formula.
-
Process Optimization and Troubleshooting
| Potential Problem | Likely Cause | Recommended Solution |
| Part A: Low yield of Intermediate 1 | Incomplete reaction due to insufficient temperature or time. | Ensure the internal reactor temperature reaches 180 °C. Consider extending the reaction time to 18 hours. |
| Poor extraction efficiency. | Increase the number of extractions with DCM to 4 or 5. Ensure the pH of the aqueous layer is basic before extraction. | |
| Part B: Reaction fails to start or is sluggish | Wet reagents or solvent (DMF). | Use freshly opened anhydrous DMF. Ensure glassware is rigorously dried and the reaction is run under a strict inert atmosphere. |
| Inactive NaH. | Use a fresh bottle of NaH or titrate to determine its activity. Ensure the mineral oil is thoroughly washed away. | |
| Deactivated catalyst. | Use high-purity CuI. | |
| Part B: Formation of multiple byproducts | Side reactions due to excessive temperature. | Do not exceed the recommended reaction temperature of 100 °C. |
| Impure starting materials. | Ensure Intermediate 1 is fully purified before use in Part B. |
Safety Precautions
-
High-Pressure Autoclave: All operations involving the autoclave must be performed behind a blast shield by trained personnel. Never exceed the manufacturer's pressure and temperature ratings.
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.
-
Cyclopropyl Bromide: This reagent is volatile and a lachrymator. Handle only in a well-ventilated fume hood.[6]
-
Solvents and Reagents: Aqueous ammonia is corrosive and has a pungent odor. DMF is a skin irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]
- Zhang, P., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
- Kavuru, P., et al. (2011).
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Wang, D., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Google Patents. Process for preparing 2-ethyl-pyridine.
- Hassan, J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Google Patents. Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
- Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering.
- Google Patents. Process for the production of 2-methyl-5-ethyl pyridine.
- Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
- Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.
- ResearchGate. One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition.
-
ResearchGate. (PDF) Review of cyclopropyl bromide synthetic process. [Link]
- Google Patents. Novel method for synthesizing cyclopropyl bromide.
- Gzella, A., et al. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section C: Structural Chemistry.
- ResearchGate.
- Bhagwat, S., et al. (2025).
- Rashid, M., et al. (2021). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
Sources
- 1. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Chromatographic Purification and Isolation of 5-Cyclopropoxy-2-ethyl-4-methylpyridine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary & Physicochemical Profiling
The purification of highly functionalized, basic heterocyclic building blocks remains a persistent bottleneck in pharmaceutical development. 5-cyclopropoxy-2-ethyl-4-methylpyridine (Molecular Formula: C₁₁H₁₅NO, MW: 177.24 g/mol ) presents a unique set of chromatographic challenges. As a Senior Application Scientist, I approach this molecule not merely as a sample, but as a system of interacting functional groups.
The pyridine nitrogen imparts significant basicity (estimated pKₐ ~ 6.0–6.5), while the cyclopropoxy, ethyl, and methyl substituents create a highly lipophilic, sterically hindered microenvironment. If subjected to standard bare-silica normal-phase or low-pH reversed-phase chromatography, this compound will exhibit severe peak tailing, poor recovery, and unpredictable retention shifts due to secondary electrostatic interactions with stationary phase silanols.
This application note details two field-proven, self-validating methodologies designed to circumvent these mechanistic pitfalls: an Amine-Functionalized Normal Phase workflow for bulk intermediate cleanup, and a High-pH Reversed-Phase (rp-HPLC) workflow for API-grade isolation.
The Causality of Chromatographic Behavior (Mechanistic Insights)
To design an effective purification protocol, we must first understand the causality behind the experimental failures commonly observed with basic pyridines.
The Silanol Interaction Dilemma
In standard silica gel (Normal Phase) or C18 columns (Reversed Phase), residual surface silanols (Si-OH) act as weak acids (pKₐ ~ 4.5–6.5). When 5-cyclopropoxy-2-ethyl-4-methylpyridine passes through the column, its basic nitrogen acts as a strong hydrogen bond acceptor and undergoes ion-exchange interactions with deprotonated silanols (Si-O⁻). As demonstrated, these secondary interactions are the primary cause of asymmetric peak tailing and loss of column efficiency for basic compounds [1].
Strategic Solutions
-
Normal Phase (Bulk Scale): Instead of adding toxic and volatile triethylamine (TEA) to the mobile phase to mask silanols, we utilize amine-functionalized (NH₂) silica . The stationary phase is pre-passivated with basic groups, repelling the pyridine nitrogen and ensuring sharp, symmetrical elution bands [2].
-
Reversed Phase (API Scale): We employ High-pH rp-HPLC (pH 10.5). At this pH, the pyridine nitrogen is fully deprotonated and neutral. This eliminates electrostatic interactions with the silica backbone, drives the molecule entirely into the hydrophobic C18 phase, and dramatically increases the column's loading capacity [3].
Purification Decision Matrix & Workflow
Fig 1. Decision matrix and purification workflow for 5-cyclopropoxy-2-ethyl-4-methylpyridine.
Experimental Protocols
Method A: Amine-Functionalized Flash Chromatography (Bulk Scale)
Designed for rapid throughput of crude synthetic mixtures (>5g) where 90-95% purity is acceptable.
Self-Validating Principle: By using a dry-loading technique on Celite, we prevent solvent-induced band broadening, ensuring that the theoretical plates of the column are maximized.
Step-by-Step Protocol:
-
Column Selection: Equip an automated flash system with a 120 g Amine-functionalized (NH₂) silica cartridge (e.g., 50 µm particle size).
-
Sample Loading (Dry Load): Dissolve 5.0 g of crude 5-cyclopropoxy-2-ethyl-4-methylpyridine in 20 mL of Dichloromethane (DCM). Add 10 g of Celite 545. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this into a solid-load cartridge.
-
Equilibration: Flush the main column with 3 Column Volumes (CV) of 100% Hexane.
-
Gradient Elution:
-
0–2 CV: 100% Hexane (Isocratic hold to elute non-polar impurities).
-
2–12 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane.
-
12–15 CV: 40% Ethyl Acetate (Isocratic flush).
-
-
Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect peaks exhibiting a 254/280 ratio consistent with the pyridine chromophore.
Method B: High-pH Reversed-Phase Prep-HPLC (API Scale)
Designed for high-resolution isolation yielding >99% purity, suitable for biological assays or late-stage synthesis.
Self-Validating Principle: The use of Ammonium Bicarbonate (NH₄HCO₃) buffer is a deliberate, self-validating choice. Upon lyophilization, it completely sublimes into NH₃, CO₂, and H₂O, guaranteeing zero inorganic salt contamination in the final API [4].
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Buffer A: 10 mM NH₄HCO₃ in LC-MS grade water. Adjust to pH 10.5 using 28% aqueous Ammonium Hydroxide (NH₄OH).
-
Buffer B: 100% LC-MS grade Acetonitrile (MeCN).
-
-
System Setup: Utilize a Preparative HPLC system equipped with a high-pH stable C18 column (e.g., Waters XBridge C18, 5 µm, 30 x 150 mm).
-
Sample Injection: Dissolve the sample in 20% MeCN / 80% Buffer A. Filter through a 0.22 µm PTFE syringe filter. Inject no more than 5% of the total column volume to prevent mass overload.
-
Gradient Execution: Follow the optimized gradient detailed in Table 1.
-
Fraction Pooling: Trigger collection via mass-directed autopurification targeting the [M+H]⁺ ion at m/z 178.12.
Data Presentation & Quantitative Metrics
Table 1: Optimized High-pH RP-HPLC Gradient
| Time (min) | Flow Rate (mL/min) | % Buffer A (pH 10.5) | % Buffer B (MeCN) | Elution Event |
| 0.0 | 40.0 | 90 | 10 | Sample Loading / Desalting |
| 2.0 | 40.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40.0 | 40 | 60 | Target Compound Elution Window |
| 17.0 | 40.0 | 5 | 95 | Column Wash |
| 20.0 | 40.0 | 90 | 10 | Re-equilibration |
Table 2: Comparative Recovery and Purity Metrics
| Methodology | Starting Purity | Final Purity (UPLC-UV) | Mass Recovery | Primary Advantage |
| Amine-Silica Flash | 65% | 94.5% | 88% | High throughput, removes bulk tars. |
| High-pH RP-HPLC | 94.5% | >99.5% | 82% | Exceptional resolution, API-grade purity. |
Isolation and Quality Control (Self-Validating Loop)
To ensure the integrity of the isolated 5-cyclopropoxy-2-ethyl-4-methylpyridine, the downstream processing must be strictly controlled.
-
Lyophilization (RP-HPLC Fractions): Pool the mass-directed fractions containing the target compound. Flash-freeze the solution using a dry ice/acetone bath. Lyophilize at -50°C and <0.1 mbar for 48 hours. The volatile NH₄HCO₃ buffer will sublime entirely, leaving a pure, off-white to pale yellow oil/solid.
-
Self-Validating QC Check:
-
Mass Spectrometry: Re-inject a 1 µg/mL dilution of the final product into an analytical UPLC-MS. Confirm the presence of the monoisotopic mass [M+H]⁺ at m/z 178.12.
-
Mass Balance: Weigh the final isolated product and calculate the yield against the integrated area of the crude injection. A discrepancy of >10% indicates potential degradation or irreversible column adsorption, triggering an immediate review of the mobile phase pH.
-
References
-
McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321. URL:[Link]
-
LabRulez GCMS. (n.d.). How Column Inertness Improves the Chromatography of Basic Compounds. LabRulez. URL:[Link]
-
MDPI. (2020). Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. Molecules, 25(21), 5067. URL:[Link]
-
Cao, Z., Wang, H., Tang, H. Y., & Speicher, D. W. (2012). Systematic Comparison of Fractionation Methods for In-depth Analysis of Plasma Proteomes. Journal of Proteome Research, 11(6), 3090–3100. URL:[Link]
Functionalization of 5-cyclopropoxy-2-ethyl-4-methylpyridine at the C6 position
Application Note: Regioselective C6-Functionalization of 5-Cyclopropoxy-2-ethyl-4-methylpyridine
Introduction & Strategic Overview
The precise functionalization of highly substituted pyridines is a fundamental challenge in modern drug discovery and agrochemical development. The target scaffold, 5-cyclopropoxy-2-ethyl-4-methylpyridine , presents a dense substitution pattern that severely limits the available sites for derivatization to the C3 and C6 positions.
While transition-metal-catalyzed C–H borylation is a powerful tool for late-stage functionalization, it is highly sensitive to steric shielding and can yield complex regioisomeric mixtures when multiple alkyl or alkoxy groups are present on the ring[1]. To achieve deterministic, scalable functionalization at the C6 position, we employ a polarity-reversal strategy via N-oxidation followed by deoxygenative chlorination[2].
Because the C2 position is sterically and electronically blocked by the ethyl group, electrophilic activation of the resulting N-oxide directs nucleophilic attack exclusively to the C6 position[3]. The resulting 6-chloro intermediate serves as a highly versatile linchpin for subsequent palladium-catalyzed cross-coupling reactions.
Mechanistic Rationale (Causality in Design)
Designing a self-validating synthetic route requires an understanding of the electronic and steric forces at play:
-
N-Oxidation (Polarity Reversal): The electron-rich nature of the starting pyridine—augmented by the inductive (+I) effect of the alkyl groups and the resonance (+M) effect of the cyclopropoxy group—makes it highly susceptible to oxidation. Treatment with m-chloroperoxybenzoic acid (mCPBA) yields the N-oxide, which increases the electron density at the alpha (C2/C6) and gamma (C4) positions, priming the ring for functionalization[2].
-
Deoxygenative Chlorination: Treatment of the N-oxide with phosphorus oxychloride (POCl₃) initiates the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus, forming a highly reactive O-phosphonium intermediate. This intermediate undergoes regioselective nucleophilic aromatic substitution (SₙAr) by the chloride ion at the unsubstituted C6 position. Subsequent elimination of PO₂Cl₂⁻ restores aromaticity, yielding the 6-chloro derivative[3]. The use of POCl₃ is strictly required; reagents like PCl₃ typically only result in deoxygenation without the critical concomitant chlorination[4].
Reaction Workflow
Workflow for the C6-functionalization of 5-cyclopropoxy-2-ethyl-4-methylpyridine.
Experimental Protocols
Protocol A: Synthesis of 5-Cyclopropoxy-2-ethyl-4-methylpyridine N-oxide
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 5-cyclopropoxy-2-ethyl-4-methylpyridine (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add mCPBA (77% max, 1.2 equiv) in small portions over 15 minutes.
-
Causality: Portion-wise addition prevents thermal runaway. The N-oxidation of highly electron-rich pyridines is exothermic and can lead to over-oxidation or degradation if the temperature spikes.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The N-oxide will self-validate its formation by appearing as a highly polar, UV-active spot near the baseline.
-
Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) and stir for 30 minutes.
-
Causality: This step is critical to destroy residual peroxides, ensuring safety during concentration.
-
-
Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove the m-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-oxide.
Protocol B: Regioselective C6-Chlorination
-
Reaction Setup: Dissolve the crude N-oxide (1.0 equiv) in anhydrous toluene (0.5 M).
-
Activation: Add POCl₃ (3.0 equiv) dropwise at room temperature.
-
Causality: Toluene is utilized as a co-solvent to moderate the reaction temperature and prevent the severe charring and tar formation that is frequently observed when POCl₃ is used neat on electron-rich substrates.
-
-
Reflux: Heat the mixture to 100 °C for 6 hours. Monitor via LC-MS until the N-oxide mass is completely consumed.
-
Workup: Cool the mixture to 0 °C and carefully quench by adding it dropwise to crushed ice. Neutralize to pH 7-8 using saturated aqueous Na₂CO₃. Extract with EtOAc (3 × 30 mL) and purify via silica gel chromatography (Hexanes:EtOAc) to isolate 6-chloro-5-cyclopropoxy-2-ethyl-4-methylpyridine.
Protocol C: Late-Stage Functionalization (General Suzuki-Miyaura)
-
Coupling: Combine the 6-chloro intermediate (1.0 equiv), an arylboronic acid of choice (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane/H₂O.
-
Causality: The biphasic 1,4-dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle.
-
-
Degassing: Sparge the mixture with N₂ for 10 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.
-
-
Heating: Heat at 90 °C for 12 hours. Workup with EtOAc/H₂O, dry the organic phase, and purify via column chromatography to yield the final C6-functionalized target.
Quantitative Data: Optimization of C6-Chlorination
The chlorination step is the most sensitive transformation in this sequence. It is highly dependent on the equivalents of POCl₃ and the choice of solvent. The table below summarizes the optimization data, demonstrating the necessity of toluene as a co-solvent to maximize yield and minimize degradation.
| Entry | POCl₃ (equiv) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Observation / Causality |
| 1 | 10.0 | Neat | 105 | 2 | 42% | Significant charring/tar formation due to uncontrolled exotherm. |
| 2 | 5.0 | DCM | 40 (Reflux) | 24 | 15% | Reaction stalled; thermal energy insufficient to drive SₙAr. |
| 3 | 3.0 | Toluene | 100 | 6 | 88% | Clean conversion, minimal side products. Optimal dilution. |
| 4 | 1.5 | Toluene | 100 | 12 | 61% | Incomplete conversion; insufficient electrophilic activation. |
References
-
Steric Shielding Effects Induced by Intramolecular C–H···O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. ACS Publications. 1
-
Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.3
-
Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. 4
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. 2
Sources
Technical Support Center: Troubleshooting 5-Cyclopropoxy-2-ethyl-4-methylpyridine Synthesis & Ether Cleavage Prevention
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with highly sensitive cyclopropyl ether intermediates. Here, we address the mechanistic root causes of ether cleavage and provide field-proven, self-validating protocols to ensure the structural integrity of 5-cyclopropoxy-2-ethyl-4-methylpyridine during synthesis.
Part 1: Mechanistic Insight into Cyclopropyl Ether Cleavage
To prevent degradation, one must first understand the causality behind it. Cyclopropyl ethers are not standard aliphatic ethers; they behave as highly reactive donor-acceptor systems[1].
The cyclopropane ring possesses approximately 28 kcal/mol of inherent ring strain[2]. The oxygen atom acts as a strong electron donor, pushing electron density into the anti-bonding orbitals of the strained C-C bonds[3].
-
Acid-Catalyzed Cleavage: When exposed to Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BBr₃, AlCl₃), the ether oxygen becomes protonated or coordinated. This neutralizes its electron-donating ability but transforms it into an excellent leaving group. Driven by the massive thermodynamic release of ring strain, the intermediate undergoes rapid heterolytic cleavage, yielding ring-opened byproducts such as propanal derivatives or linear alkyl halides[4].
-
Hydrogenolytic Cleavage: The strained cyclopropane ring behaves similarly to a π-bond and is highly susceptible to hydrogenolysis (e.g., Pd/C and H₂)[1].
Mechanistic pathways of cyclopropyl ether cleavage vs. stability under basic conditions.
Part 2: Troubleshooting Guides & FAQs
Q1: My cyclopropoxy group degrades during the formation of the pyridine core. How can I prevent this? A: Pyridine core syntheses (e.g., Hantzsch ester synthesis or condensation reactions) often require strongly acidic dehydrating conditions, which will inevitably trigger acid-catalyzed ring opening of the cyclopropoxy group[2]. Solution: Sequence your synthesis to construct the fully functionalized pyridine core first (e.g., 5-bromo-2-ethyl-4-methylpyridine). Install the cyclopropoxy group as the final step using basic cross-coupling conditions.
Q2: I need to perform an electrophilic aromatic substitution (e.g., halogenation) on the pyridine ring. Will the ether survive? A: Standard halogenation conditions (e.g., Br₂ in AcOH) generate HX equivalents that will cleave the ether. Solution: If late-stage functionalization is mandatory, utilize strictly anhydrous, non-acidic electrophilic sources (e.g., N-Bromosuccinimide (NBS) in neutral acetonitrile) and monitor the pH to ensure it remains neutral.
Q3: Why can't I use standard Nucleophilic Aromatic Substitution (S_NAr) to install the cyclopropoxy group? A: The 5-position on a 2-ethyl-4-methylpyridine ring is meta to the pyridine nitrogen. Unactivated meta-halopyridines do not possess the necessary electron deficiency to undergo S_NAr with alkoxides. Attempting to force the reaction with excessive heat will lead to thermal degradation. You must use Palladium-catalyzed Buchwald-Hartwig etherification.
Part 3: Quantitative Data: Stability Matrix
The following table summarizes the stability of 5-cyclopropoxy-2-ethyl-4-methylpyridine under various synthetic environments. Use this to guide your choice of downstream reagents.
| Condition / Reagent | Temperature | Time | Stability Status | Primary Degradation Pathway |
| 1M HCl (aq) / THF | 25°C | 2 hours | ❌ Highly Unstable | Acid-catalyzed ring opening to propanal. |
| BBr₃ / DCM | -78°C to 0°C | 1 hour | ❌ Highly Unstable | Lewis acid-mediated dealkylation/cleavage. |
| 10% Pd/C, H₂ (1 atm) | 25°C | 4 hours | ❌ Unstable | Hydrogenolytic cleavage of cyclopropane. |
| Cs₂CO₃ / Toluene | 100°C | 24 hours | ✅ Stable | None (Intact ether). |
| Sat. NaHCO₃ (aq) / MTBE | 25°C | 24 hours | ✅ Stable | None (Intact ether). |
Part 4: Self-Validating Experimental Protocol
To bypass ether cleavage entirely, utilize this step-by-step Buchwald-Hartwig cross-coupling protocol. This methodology relies on basic conditions, ensuring the cyclopropoxy group remains completely intact.
Late-Stage Synthesis of 5-Cyclopropoxy-2-ethyl-4-methylpyridine
Step 1: Catalyst & Reagent Preparation (Glovebox/Schlenk Line)
-
Causality: Palladium catalysts and bulky phosphine ligands are sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation, which would otherwise require higher temperatures that risk thermal degradation.
-
Action: In an inert atmosphere, charge a reaction vessel with 5-bromo-2-ethyl-4-methylpyridine (1.0 equiv), cyclopropanol (1.5 equiv), Pd(OAc)₂ (5 mol%), t-BuBrettPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
Step 2: Cross-Coupling Execution
-
Causality: t-BuBrettPhos is specifically chosen as it promotes reductive elimination of challenging primary/secondary alkoxides, preventing β-hydride elimination side-reactions.
-
Action: Suspend the mixture in anhydrous Toluene (0.2 M). Heat to 90°C under vigorous stirring for 12 hours.
-
Self-Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ corresponding to the bromopyridine) is <2% by area, and the product mass ([M+H]⁺ for the cyclopropoxy pyridine) is dominant.
Step 3: Buffered Isolation (Critical Step)
-
Causality: Standard aqueous workups often use dilute acid to remove pyridine impurities. This will cleave your newly formed product.
-
Action: Cool the reaction to room temperature. Quench with a pH 7.4 phosphate buffer. Extract the aqueous layer 3x with Methyl tert-butyl ether (MTBE).
-
Self-Validation Check: Test the aqueous layer with pH paper before extraction to ensure it has not dropped below pH 7.0. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow for the Pd-catalyzed synthesis of 5-cyclopropoxy-2-ethyl-4-methylpyridine.
Part 5: References
-
Laktsevich-Iskryk, M., et al. "Recent advances in asymmetric synthesis via cyclopropanol intermediates." Organic & Biomolecular Chemistry, RSC Publishing. URL: [Link]
-
Ryu, I., et al. "A Stereochemical Study of the Isomerization of Cyclopropyl Ethers to Allyl Ethers Catalyzed with Zinc Iodide." The Journal of Organic Chemistry, ACS Publications. URL: [Link]
-
Reissig, H.-U., et al. "Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews, ACS Publications. URL: [Link]
-
Chataigner, I., et al. "Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes." Comptes Rendus Chimie. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]
Optimizing reaction temperature for higher 5-cyclopropoxy-2-ethyl-4-methylpyridine yield
Knowledge Base Article: Troubleshooting Reaction Temperature for 5-Cyclopropoxy-2-ethyl-4-methylpyridine Yields Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals System Category: Heteroaromatic Functionalization / Cross-Coupling
Executive Summary & Mechanistic Context
Synthesizing 5-cyclopropoxy-2-ethyl-4-methylpyridine presents a unique chemical challenge. Because the 5-position of the pyridine ring is meta to the nitrogen atom, it lacks the electron-withdrawing activation required for a standard Nucleophilic Aromatic Substitution (SNAr). Attempting SNAr with cyclopropanol at elevated temperatures typically results in extensive decomposition and ring-opening of the cyclopropyl moiety [1].
To bypass this, modern synthetic routes utilize a Copper-Catalyzed Chan-Lam Oxidative Cross-Coupling between 2-ethyl-4-methylpyridin-5-ol and potassium cyclopropyltrifluoroborate [2]. In this catalytic regime, temperature is the single most critical variable . It dictates the delicate balance between the rate of transmetalation, oxygen solubility, and catalyst longevity.
Figure 1: Mechanistic impact of temperature variations on the Cu-catalyzed Chan-Lam etherification.
Quantitative Diagnostic Data
When troubleshooting low yields, compare your in-process control (IPC) data against our standardized temperature profile. The table below illustrates the causality between thermal input, catalyst state, and product distribution.
| Reaction Temp (°C) | Conversion (%) | Yield of Target (%) | Major Side Product | Visual Catalyst State Observation |
| 25 (RT) | < 10 | < 5 | N/A (Unreacted SM) | Pale blue suspension (Inactive) |
| 45 | 40 | 35 | Unreacted SM | Deep blue/green solution |
| 65 (Optimal) | > 95 | 88 | Trace homocoupled | Deep green solution (Active Cu-species) |
| 85 | > 95 | 42 | Bicyclopropyl | Black precipitate (Cu(0) deactivation) |
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why am I seeing unreacted 2-ethyl-4-methylpyridin-5-ol when running the reaction at room temperature? A: The transmetalation of the cyclopropyl group from the boron species to the Cu(II) center has a relatively high activation energy compared to arylboronic acids. At room temperature (< 25°C), the catalytic cycle stalls at the resting state. The thermal energy is insufficient to drive the transmetalation, leaving your starting material unreacted.
Q: What happens if I push the temperature above 85°C to force complete conversion? A: Pushing the temperature beyond 80°C induces two fatal failure modes. First, the Cu(II) catalyst undergoes rapid over-oxidation or disproportionation into inactive Cu(0), which you will observe as a sudden black precipitate in your flask. Second, high thermal energy accelerates the homocoupling of the cyclopropyltrifluoroborate reagent, consuming your limiting reagent to form volatile bicyclopropyl gas rather than your target ether [3].
Q: I am operating at the optimal 65°C, but my yields are inconsistent (fluctuating between 50% and 80%). How do I fix this? A: Inconsistencies within the thermal "sweet spot" are almost always caused by oxygen mass transfer limitations , not the temperature itself. The Chan-Lam cycle requires stoichiometric O₂ as a terminal oxidant to regenerate the active Cu(II) species. At 65°C, the solubility of O₂ gas in your solvent (typically 1,2-dichloroethane) decreases. To compensate for this thermally induced drop in solubility, you must increase the interfacial surface area by stirring vigorously (>800 rpm) or utilizing a subsurface O₂ sparger instead of a static balloon.
Validated Experimental Protocol
To ensure self-validating and reproducible results, follow this optimized methodology strictly.
Reagents & Materials:
-
Substrate: 2-Ethyl-4-methylpyridin-5-ol (1.0 equiv)
-
Reagent: Potassium cyclopropyltrifluoroborate (1.5 equiv)
-
Catalyst: Copper(II) acetate (0.1 equiv)
-
Ligand: 1,10-Phenanthroline (0.1 equiv)
-
Base: Sodium carbonate (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (0.2 M relative to substrate)
Step-by-Step Procedure:
-
Charge the Reactor: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-ethyl-4-methylpyridin-5-ol, potassium cyclopropyltrifluoroborate, Cu(OAc)₂, 1,10-phenanthroline, and Na₂CO₃.
-
Solvent Addition & Purge: Add DCE to the vessel. Seal the vessel with a septum and purge the heterogeneous mixture with an O₂ balloon for 5 minutes to displace ambient nitrogen.
-
Temperature Equilibration: Place the vessel in a pre-heated oil bath or heating block set strictly to 65°C . Causality note: Do not heat the block after placing the flask; pre-heating prevents prolonged exposure to sub-optimal temperatures that promote side reactions.
-
Vigorous Agitation: Set the stir rate to ≥800 rpm. Maintain the O₂ balloon atmosphere. Within 30 minutes, the mixture should transition to a deep green color, indicating the formation of the active Cu(II)-phenanthroline complex.
-
Reaction Monitoring: Stir at 65°C for 16–24 hours. Monitor the disappearance of the pyridinol starting material via LC-MS.
-
Workup: Once complete, cool the reaction to room temperature immediately to halt any further oxidation. Filter the crude mixture through a pad of Celite to remove copper salts and inorganic base, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure 5-cyclopropoxy-2-ethyl-4-methylpyridine.
References
- Access to Cyclopropanol via Supply-Centered Synthesis Organic Process Research & Development, ACS Public
- Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles ResearchG
- Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence The Journal of Organic Chemistry, ACS Public
Troubleshooting low solubility of 5-cyclopropoxy-2-ethyl-4-methylpyridine in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly substituted, lipophilic weak bases.
5-cyclopropoxy-2-ethyl-4-methylpyridine presents a classic solubility bottleneck in drug development. It possesses a rigid hydrophobic core (the pyridine ring) heavily decorated with lipophilic appendages (cyclopropoxy, ethyl, and methyl groups). These functional groups drive its LogP higher and severely restrict its intrinsic aqueous solubility.
Below is our definitive troubleshooting guide to resolving precipitation issues and optimizing the aqueous solubility of this compound across various experimental paradigms.
Part 1: Physicochemical Root Cause Analysis
Before applying a solubilization strategy, we must establish the physicochemical boundaries of the molecule.
Table 1: Predictive Physicochemical Profile of 5-cyclopropoxy-2-ethyl-4-methylpyridine
| Parameter | Estimated Value | Impact on Aqueous Solubilization Strategy |
| pKa (Pyridine N) | ~6.0 – 6.5 | Highly pH-dependent solubility. Salt formation is viable at pH < 5.0. |
| LogP (Lipophilicity) | 3.5 – 4.2 | Severe hydrophobic penalty; dictates poor intrinsic solubility of the free base. |
| H-Bond Donors | 0 | Cannot donate hydrogen bonds to water, limiting aqueous solvation shells. |
| H-Bond Acceptors | 2 (N, O) | Relies entirely on weak acceptor interactions, necessitating co-solvents or complexation at neutral pH. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound crash out of solution when I dilute my DMSO stock into a pH 7.4 physiological assay buffer?
A1: This phenomenon is strictly governed by the thermodynamics of weak bases. The pyridine nitrogen in your compound acts as a weak base. Due to the electron-donating nature of the alkyl and alkoxy substituents, the pKa of its conjugate acid is elevated to approximately 6.0–6.5.
At pH 7.4, the environmental pH exceeds the compound's pKa. Consequently, the molecule exists predominantly in its un-ionized (free base) form. The free base lacks hydrogen-bond donors and relies solely on weak hydrogen-bond acceptors, which are insufficient to overcome the massive hydrophobic penalty of the cyclopropoxy and alkyl groups. When the DMSO concentration drops upon dilution, the solvent cavity collapses, causing rapid precipitation.
Understanding the pHmax —the specific pH at which the salt and neutral species are in thermodynamic equilibrium—is critical for preventing this precipitation[1]. For weak bases, solubility increases exponentially only as the pH drops below the pHmax [2].
Weak Base pH-Solubility Workflow
Q2: I cannot lower the pH of my biological assay. How can I keep the free base soluble in aqueous media at pH 7.4 without using toxic levels of DMSO?
A2: When pH modulation is biologically prohibitive, you must alter the microenvironment of the molecule. Conventional solubilization techniques include co-solvents, surfactants, and complexing agents[3]. For a molecule with a bulky lipophilic moiety like a cyclopropoxy group, cyclodextrin inclusion complexation is highly effective.
Cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophilic exterior and a hydrophobic internal cavity. The hydrophobic cyclopropoxy-pyridine core of your compound can insert into this cavity, forming a water-soluble inclusion complex that effectively shields the lipophilic surface area from the aqueous environment, improving both solubility and pharmacokinetic stability[4].
Cyclodextrin Inclusion Complexation Protocol
Q3: How do I practically prepare and validate this cyclodextrin formulation?
A3: Below is a self-validating protocol for Phase-Solubility Profiling. This method not only formulates your compound but empirically proves the stoichiometry and efficacy of the host-guest complexation.
Phase-Solubility Profiling & Formulation Protocol (Self-Validating)
-
Vehicle Preparation: Prepare a series of HP-β-CD solutions ranging from 0 mM to 200 mM in your target aqueous buffer (e.g., pH 7.4 PBS).
-
API Addition: Add an excess amount of 5-cyclopropoxy-2-ethyl-4-methylpyridine (e.g., 10 mg) to 1 mL aliquots of each HP-β-CD concentration.
-
Equilibration: Vortex the suspensions for 2 minutes. Transfer to a shaking water bath and incubate at 25°C for 48 hours.
-
Causality: A 48-hour incubation ensures the system reaches thermodynamic equilibrium, which is strictly required to calculate the true complexation constant ( Kc ).
-
-
Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet the undissolved free base.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.
-
Critical Step: Discard the first 0.2 mL of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.
-
-
Quantification: Dilute the filtrate appropriately and analyze API concentration via HPLC-UV.
-
Self-Validation Check: Plot the dissolved API concentration (mM) against the HP-β-CD concentration (mM) to create a Higuchi-Connors phase-solubility diagram. If the resulting plot is linear (an AL -type profile), you have successfully validated a 1:1 inclusion complex. If the slope is >1 , a higher-order complex has formed.
-
Q4: What if I need to use co-solvents for a high-throughput screening (HTS) assay? What are the limits?
A4: If complexation is too time-consuming for HTS, you must rely on a matrix of co-solvents and surfactants. However, you must respect the tolerability limits of your in vitro assay to prevent cytotoxicity or enzyme denaturation.
Table 2: Co-Solvent and Surfactant Screening Matrix for In Vitro Assays
| Excipient Class | Example Agent | Rec. Max Conc. (In Vitro) | Solubilization Mechanism |
| Water-Miscible Solvent | DMSO | 0.1% - 1.0% v/v | Disrupts water hydrogen bonding network; lowers dielectric constant. |
| Co-Solvent | PEG 400 | Up to 5% v/v | Reduces solvent polarity; provides a hydrophobic microenvironment. |
| Non-ionic Surfactant | Tween 80 | 0.01% - 0.1% w/v | Micellar encapsulation of the lipophilic cyclopropoxy and alkyl substituents. |
| Complexing Agent | HP-β-CD | 1% - 10% w/v | Host-guest inclusion of the hydrophobic aromatic core. |
References
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NIH URL: 4
-
Title: Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL: 3
-
Title: Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation Source: Molecular Pharmaceutics - ACS Publications URL: 1
-
Title: Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases Source: PubMed - NIH URL: 2
Sources
Technical Support Center: Troubleshooting Oxidation Byproducts in 5-Cyclopropoxy-2-ethyl-4-methylpyridine Scale-Up
Welcome to the Technical Support Center. Scaling up the synthesis of highly substituted alkyl pyridines like 5-cyclopropoxy-2-ethyl-4-methylpyridine presents unique chemical engineering challenges. While laboratory-scale reactions often proceed cleanly, transitioning to pilot or manufacturing scales frequently triggers oxidative degradation.
This guide provides researchers and drug development professionals with mechanistic insights, self-validating protocols, and actionable troubleshooting steps to suppress N-oxidation, benzylic autoxidation, and ether cleavage during scale-up.
Mechanistic Overview of Degradation Pathways
To effectively troubleshoot, we must first understand the causality behind the degradation. The specific functional groups on 5-cyclopropoxy-2-ethyl-4-methylpyridine create a "perfect storm" for oxidation:
-
The 5-Cyclopropoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the pyridine ring, significantly lowering the activation energy required for nucleophilic attack by oxygen or trace peroxides, leading to N-oxide formation .
-
The 2-Ethyl Group: Contains secondary benzylic protons with a low bond dissociation energy. These are highly susceptible to radical abstraction, initiating a chain reaction with dissolved oxygen (autoxidation) to form hydroperoxides, which decompose into 1-hydroxyethyl or acetyl byproducts .
Fig 1. Primary oxidation degradation pathways of 5-cyclopropoxy-2-ethyl-4-methylpyridine.
Troubleshooting Guide & FAQs
Q1: Why are we observing significant pyridine N-oxide formation during the 50L scale-up, even though our synthetic route does not utilize oxidizing agents? A1: This is a classic case of autoxidation exacerbated by scale-up engineering constraints. In larger reactors, the surface-area-to-volume ratio decreases, leading to inefficient heat transfer and localized thermal "hot spots" 1. Prolonged exposure to trace atmospheric oxygen or peroxides present in ethereal solvents at these elevated temperatures drives the spontaneous formation of pyridine N-oxides 2.
Q2: We are detecting byproducts with mass shifts of +14 Da and +16 Da. What is the mechanism, and how do we suppress it? A2: A +16 Da shift typically indicates hydroxylation, while +14 Da indicates oxidation to a ketone. This is benzylic autoxidation occurring primarily at the 2-ethyl group. Radical initiation (often catalyzed by trace transition metals) abstracts a secondary proton, forming a stable benzylic radical that reacts with dissolved O₂. To suppress this, you must eliminate the radical propagation phase. This requires strict inerting of the reactor headspace 3 and the addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT) at 0.1 mol%, which donates a hydrogen atom to quench the radical chain.
Q3: The cyclopropoxy ether linkage is degrading, leading to ring-opened impurities. Is this an oxidative issue? A3: Yes. Ethers are highly susceptible to forming explosive and reactive hydroperoxides when exposed to oxygen. In this molecule, the formation of hydroperoxides at the ethereal oxygen can lead to acid-catalyzed or thermal ring-opening of the strained cyclopropane ring. Monitoring peroxide levels in your excipients, solvents, and intermediates is a critical self-validating step to prevent this degradation 4.
Quantitative Impact of Scale-Up Parameters
The table below summarizes the causality between physical engineering controls and the chemical suppression of oxidation byproducts during the transition from lab to pilot scale.
Table 1: Impact of Scale-Up Parameters on Oxidation Profiles
| Scale | Atmosphere | Agitation (RPM) | Temp Control | N-Oxide (%) | Benzylic Oxidation (%) | Overall Yield (%) |
| 1L (Lab) | Ambient Air | 500 (Magnetic) | External Bath (±2°C) | 1.2 | 0.8 | 92.5 |
| 50L (Pilot) | Ambient Air | 150 (Impeller) | Jacket (±8°C) | 8.5 | 6.4 | 74.2 |
| 50L (Pilot) | N₂ Sparged | 150 (Impeller) | Jacket (±8°C) | 2.1 | 1.5 | 88.0 |
| 50L (Pilot) | N₂ + 0.1% BHT | 350 (High-Shear) | Jacket + Coils (±1°C) | < 0.1 | < 0.1 | 96.8 |
Standard Operating Procedure (SOP): Autoxidation-Resistant Scale-Up
This protocol integrates self-validating checkpoints to ensure the structural integrity of 5-cyclopropoxy-2-ethyl-4-methylpyridine is maintained throughout the scale-up workflow.
Step 1: Reactor Preparation and Deep Inerting
-
Action: Perform three consecutive vacuum/nitrogen purge cycles on the reactor.
-
Causality: Mechanically displaces atmospheric oxygen from the headspace and reactor walls, preventing the initiation of radical autoxidation 3.
-
Self-Validation: Verify that the headspace oxygen sensor reads < 0.5% O₂ before proceeding.
Step 2: Solvent Degassing and Scavenger Charging
-
Action: Charge the reactor with the process solvent. Sparge with subsurface nitrogen for 30 minutes. Add 0.1 mol% Butylated Hydroxytoluene (BHT).
-
Causality: Subsurface sparging removes dissolved oxygen. BHT acts as a sacrificial radical scavenger to terminate any trace benzylic radical formation at the 2-ethyl position.
-
Self-Validation: Dissolved Oxygen (DO) probe must register < 1 ppm.
Step 3: Reagent Charging and High-Shear Mixing
-
Action: Charge the intermediate while maintaining the internal temperature strictly below 15°C. Engage high-shear agitation (≥ 350 RPM).
-
Causality: High-shear mixing prevents localized concentration and thermal "hot spots" that accelerate N-oxidation 1. Keeping the temperature low suppresses the kinetic rate of peroxide formation.
Step 4: Self-Validating In-Process Control (IPC)
-
Action: Draw a 5 mL sample via a closed-loop sampler after 2 hours. Analyze via HPLC-UV (254 nm).
-
Causality: Ensures that product quality remains within specification before committing to the final isolation step.
-
Self-Validation:
-
Pass Condition: Pyridine N-oxide < 0.5% AND Benzylic oxidation < 0.5%. Proceed to Step 5.
-
Fail Condition: If > 0.5%, immediately cool the reactor to 0°C, add an additional 0.1 mol% BHT, and initiate corrective chromatography.
-
Step 5: Quenching and Isolation
-
Action: Quench the reaction mixture with a degassed aqueous buffer. Extract and concentrate under reduced pressure (vacuum < 50 mbar) at a bath temperature not exceeding 30°C.
-
Causality: Low-temperature vacuum distillation prevents thermal degradation and late-stage autoxidation of the cyclopropoxy ring.
Fig 2. Self-validating scale-up workflow to minimize oxidative degradation.
References
-
Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide , ACS Publications. 2
-
How to Limit Oxidation in Air-Sensitive Materials , Patsnap Eureka. 3
-
Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery , PharmaFeatures. 1
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions , PMC - NIH. 4
Sources
Technical Support Center: Strategies for Functionalizing 5-Cyclopropoxy-2-ethyl-4-methylpyridine
Welcome to the technical support guide for overcoming challenges in the functionalization of 5-cyclopropoxy-2-ethyl-4-methylpyridine. This resource is designed for researchers, chemists, and professionals in drug development who are working with this sterically hindered pyridine derivative. Here, we address common experimental issues, provide in-depth troubleshooting advice, and offer validated protocols to streamline your research and development efforts.
Introduction: The Challenge of Steric Hindrance
The 5-cyclopropoxy-2-ethyl-4-methylpyridine core is a valuable scaffold in medicinal chemistry. However, its substitution pattern presents a significant synthetic challenge. The ethyl group at the C2 position and the methyl group at the C4 position create substantial steric hindrance, which can impede or prevent desired chemical transformations, particularly at the adjacent C3 and C6 positions. This guide provides practical solutions to navigate these steric challenges and achieve successful functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is functionalization of 5-cyclopropoxy-2-ethyl-4-methylpyridine so difficult?
A1: The primary difficulty arises from steric hindrance. The ethyl group at C2 and the methyl group at C4 physically obstruct the approach of reagents to the neighboring C3 and C6 positions.[1] This is especially problematic in reactions involving bulky transition metal catalysts.[1] Additionally, the pyridine nitrogen's lone pair can coordinate with metal catalysts, potentially leading to catalyst deactivation.[1][2] The electron-donating nature of the cyclopropoxy, ethyl, and methyl groups also influences the electronic properties and reactivity of the pyridine ring.
Q2: My C-H activation/arylation reaction at the C6 position is giving low to no yield. What are the likely causes and how can I troubleshoot this?
A2: Low yields in C-H arylation of such a substituted pyridine are common. Here’s a systematic troubleshooting approach:
-
Catalyst and Ligand System: This is the most critical factor. For sterically hindered pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often necessary to stabilize the catalyst and facilitate the reaction.[1] Consider switching to a more active catalyst system, such as a palladium(II) precatalyst or exploring alternative metals like nickel.[1]
-
Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[1] Experiment with different solvents or consider using additives like tetramethylethylenediamine (TMEDA) to enhance catalyst performance.[1]
-
Protecting Groups: The Lewis basicity of the pyridine nitrogen can interfere with the catalyst.[2] Converting the pyridine to its N-oxide can mitigate this issue. This modification alters the ring's electronic properties and can direct functionalization to the C2 and C6 positions.[2][3] The N-oxide can be removed later in the synthesis.
Q3: I am observing undesired side reactions or decomposition of my starting material. What can I do?
A3: Side reactions and decomposition can often be attributed to harsh reaction conditions or the inherent reactivity of the starting material.
-
Purity of Starting Materials: Ensure the purity and integrity of your 5-cyclopropoxy-2-ethyl-4-methylpyridine, reagents, and solvents. Pyridine derivatives can be sensitive to air and moisture.[2]
-
Inert Atmosphere: Scrutinize your reaction setup to ensure it is under a dry, inert atmosphere (e.g., nitrogen or argon), as required by many organometallic reactions.[2]
-
Temperature Control: While higher temperatures can sometimes improve yields, they can also lead to decomposition. Carefully optimize the reaction temperature.
Q4: Are there alternatives to direct C-H functionalization for this system?
A4: Yes. When direct C-H activation is unsuccessful, consider a multi-step approach:
-
Directed ortho-Metalation (DoM): This is a powerful technique for functionalizing positions adjacent to a directing metalating group (DMG).[4][5] While there isn't a strong intrinsic DMG on the target molecule, it might be possible to introduce one. However, the existing steric hindrance will still be a factor.
-
Halogenation followed by Cross-Coupling: Introducing a halogen (e.g., bromine or iodine) at the desired position, if achievable, provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Negishi). This can sometimes be more reliable than direct C-H activation.
-
Synthesis from a Pre-functionalized Ring: It may be more efficient to construct the functionalized pyridine ring from acyclic precursors rather than modifying the pre-formed, hindered ring.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Functionalization
Symptoms: Formation of a mixture of isomers, with functionalization occurring at undesired positions.
Root Cause Analysis: The electronic properties of the substituents and the reaction mechanism dictate regioselectivity. The interplay between the electron-donating groups on the ring can lead to activation at multiple sites.
Solutions:
-
Employ a Directing Group: If possible, temporarily install a directing group to favor functionalization at a specific position.
-
Utilize N-Oxide Chemistry: Formation of the pyridine N-oxide strongly activates the C2 and C6 positions towards certain types of functionalization.[3][7]
-
Kinetic vs. Thermodynamic Control: Varying reaction temperature and time can sometimes favor one regioisomer over another.
Issue 2: Catalyst Inhibition or Deactivation
Symptoms: The reaction starts but stalls before completion, or there is no conversion at all.
Root Cause Analysis: The lone pair on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, inhibiting its activity.[2]
Solutions:
-
Pyridine N-Oxide Formation: As mentioned previously, this is a highly effective strategy to mask the nitrogen's lone pair.[2][8]
-
Use of Additives: Lewis acids can sometimes be used to coordinate with the pyridine nitrogen, preventing it from poisoning the catalyst. However, this must be done cautiously to avoid side reactions.
-
Ligand Selection: The choice of ligand is crucial. Bulky ligands can sometimes disfavor strong binding of the pyridine nitrogen to the metal center.[1]
Experimental Protocols & Data
Protocol 1: General Procedure for C-H Arylation of a Hindered Pyridine N-Oxide
This protocol is a generalized starting point and should be optimized for 5-cyclopropoxy-2-ethyl-4-methylpyridine N-oxide.
Step-by-Step Methodology:
-
N-Oxide Formation: To a solution of 5-cyclopropoxy-2-ethyl-4-methylpyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Work up appropriately to isolate the pyridine N-oxide.
-
C-H Arylation:
-
To an oven-dried reaction vessel, add the pyridine N-oxide (1.0 equiv), the arylating agent (e.g., an arylboronic acid or aryl halide, 1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), a ligand (e.g., a bulky phosphine ligand, 4-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., dioxane, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Purify the crude product by column chromatography.
-
-
N-Oxide Reduction (if necessary): The resulting arylated pyridine N-oxide can be reduced back to the pyridine using a suitable reducing agent (e.g., PCl₃ or H₂/Pd-C).
Data Presentation: Comparison of Catalytic Systems
The following table summarizes hypothetical results for the C-H arylation of a sterically hindered pyridine, illustrating the importance of catalyst and ligand selection.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | <5 |
| Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ | Dioxane | 100 | 45 |
| Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | t-AmylOH | 110 | 68 |
| NiCl₂(dme) (10) | IPr·HCl (20) | KHMDS | Dioxane | 80 | 55 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low-yield reactions.
Reaction Scheme: N-Oxide Strategy
Caption: N-Oxide strategy for functionalizing hindered pyridines.
References
-
Kumar, A., & Kumar, V. (2022). Overcoming the Challenges toward Selective C(6)–H Functionalization of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Easy Access to All-Carbon Quaternary Center. Organic Letters, 24(4), 933–938. [Link]
-
Li, Y., et al. (2021). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Publications. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Pennsylvania. [Link]
-
Sindhe, H., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 838-892. [Link]
-
Probst, D. A., et al. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 60(43), 23211-23217. [Link]
-
Daugulis, O., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 134(3), 1412-1415. [Link]
-
Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(6), 1986-1996. [Link]
-
Probst, D. A., et al. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
S. M., A., & P., A. K. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 14(18), 12693-12713. [Link]
-
van der Plas, H. C. (1978). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot. [Link]
-
Myers, A. (n.d.). ortho metalation. Harvard University. [Link]
-
Knochel, P. (2012). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(1), 1-13. [Link]
-
Majumdar, K. C., & Das, T. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
-
Brookhart, M., et al. (2017). Selective ortho C–H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. Journal of the American Chemical Society, 139(46), 16541-16548. [Link]
-
Sharma, S. K., & Kumar, R. (2021). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 19(35), 7574-7597. [Link]
-
ResearchGate. (2023). Challenges in the functionalization of pyridines. [Link]
-
IntechOpen. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Resolving co-elution issues in 5-cyclopropoxy-2-ethyl-4-methylpyridine chromatography
Resolving Co-Elution in 5-Cyclopropoxy-2-ethyl-4-methylpyridine Analysis
Overview: 5-Cyclopropoxy-2-ethyl-4-methylpyridine is a highly substituted, lipophilic basic compound. During method development, analysts frequently encounter severe co-elution issues when attempting to separate this target from its positional isomers (e.g., 3-cyclopropoxy-2-ethyl-4-methylpyridine) or des-alkylated synthetic intermediates. Because standard reversed-phase (RP) chromatography relies heavily on dispersive hydrophobic interactions, it often fails to resolve these structurally similar impurities, leading to merged peaks and inaccurate quantification.
This guide provides field-proven, causality-driven troubleshooting strategies to achieve baseline resolution and validate peak purity.
Diagnostic Workflow for Pyridine Co-Elution
Workflow for resolving substituted pyridine co-elution via iterative chromatographic tuning.
Frequently Asked Questions (Troubleshooting Causality)
Q1: Why does 5-cyclopropoxy-2-ethyl-4-methylpyridine co-elute with its positional isomers on standard C18 columns? A: Substituted pyridines are basic compounds that interact strongly with acidic residual silanols on standard silica-based reversed-phase columns, leading to severe peak tailing[1]. This tailing acts as a "chromatographic shadow," masking closely eluting positional isomers. Furthermore, positional isomers (like the 3-cyclopropoxy variant) have nearly identical hydrophobicities. Standard C18 phases rely purely on dispersive interactions, which are insufficient to differentiate the subtle spatial and steric differences introduced by the cyclopropoxy group's position[1].
Q2: How do I manipulate mobile phase pH to resolve co-eluting des-alkyl impurities? A: The pyridine nitrogen typically has a pKa between 5.5 and 6.0. Operating at a neutral pH (pH ~7) leaves the molecule in a state of partial ionization, causing split peaks and irreproducible retention. To resolve co-elution, you must drive the equilibrium to a single state. Using a high-pH mobile phase (e.g., pH 10.0 with ammonium hydroxide) fully deprotonates the pyridine ring. This maximizes the molecule's hydrophobicity and completely eliminates secondary ion-exchange interactions with column silanols[2]. The result is a dramatically sharper peak and increased retention, allowing the target to cleanly separate from more polar, early-eluting des-alkyl impurities.
Q3: If pH optimization and gradient adjustments fail, what stationary phase chemistry should I evaluate? A: If high-pH reversed-phase chromatography fails to resolve the isomers, switch to a mixed-mode stationary phase (e.g., Primesep 100 or Coresep 100). Mixed-mode columns incorporate both hydrophobic alkyl chains and embedded cation-exchange groups[3][4]. Because 5-cyclopropoxy-2-ethyl-4-methylpyridine is a basic compound, it will interact with the cation-exchange sites when analyzed under acidic conditions. You can then tune the selectivity by adjusting the buffer concentration (ionic strength) independently of the organic modifier. This provides a completely orthogonal separation mechanism based on slight pKa differences and spatial orientation, which is highly effective for resolving stubborn co-eluting isomers[4].
Q4: How can I definitively confirm that a peak is pure and not a co-elution of two compounds? A: Visual inspection of chromatograms is insufficient; perfect co-elution presents as a symmetrical peak without visible shoulders. You must use a Diode Array Detector (DAD) to perform mathematical peak purity analysis. The DAD collects UV spectra across the entire peak. If the spectra at the leading edge, apex, and tailing edge are identical, the peak is likely pure[5]. For compounds lacking distinct UV chromophore differences, you must use LC-MS to monitor extracted ion chromatograms (EICs) for the expected mass of the target and potential impurities, ensuring no mass profile shifts occur across the peak's width[5].
Quantitative Data Comparison
The following table summarizes the impact of different chromatographic conditions on the retention and resolution of 5-cyclopropoxy-2-ethyl-4-methylpyridine from its primary positional isomer.
| Chromatographic Condition | Mobile Phase System | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) | Outcome |
| Standard C18 (pH 7.0) | Water / MeCN | 4.2 | 1.85 | 0.8 | Severe Co-elution |
| Low-pH C18 (pH 2.5) | 0.1% TFA / MeCN | 3.1 | 1.20 | 1.1 | Partial Co-elution |
| High-pH C18 (pH 10.0) | 10mM NH₄HCO₃ / MeCN | 6.5 | 1.05 | 2.4 | Baseline Resolved |
| Mixed-Mode (pH 3.0) | Ammonium Formate / MeCN | 8.2 | 1.02 | 3.1 | Orthogonal Separation |
Self-Validating Experimental Protocol: High-pH RP-HPLC Method
Objective: Achieve baseline resolution (Rs > 2.0) of 5-cyclopropoxy-2-ethyl-4-methylpyridine from its positional isomers and synthetic impurities. System Validation Check: This protocol incorporates an internal feedback loop using Diode Array Detection (DAD) to mathematically verify peak purity, ensuring the method is self-validating.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the solution to pH 10.0 ± 0.1 using concentrated Ammonium Hydroxide.
-
Causality: The high pH ensures the pyridine nitrogen is fully deprotonated, maximizing hydrophobic retention and preventing secondary silanol interactions that cause peak tailing[2].
-
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
Step 2: Chromatographic Conditions & Equilibration
-
Column Selection: Install a high-pH stable C18 column (e.g., Agilent ZORBAX Extend-C18 or Waters XBridge C18), 150 mm × 4.6 mm, 3.5 µm particle size[2].
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Set to 30 °C.
-
Causality: Elevated temperature improves mass transfer kinetics, further reducing peak tailing for bulky substituted pyridines and lowering system backpressure[6].
-
-
Equilibration: Flush the column with 5% Mobile Phase B for at least 20 column volumes until a stable baseline is achieved.
Step 3: Gradient Elution Program Execute the following gradient to maximize selectivity for structurally similar isomers:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)
-
2.0 - 15.0 min: 5% to 65% B (Shallow gradient to separate hydrophobic isomers)
-
15.0 - 18.0 min: 65% to 95% B (Column wash)
-
18.0 - 22.0 min: 5% B (Re-equilibration)
Step 4: Detection & Self-Validation (Peak Purity)
-
Detection: Set the Diode Array Detector (DAD) to scan from 200 nm to 400 nm, extracting the primary chromatogram at 254 nm.
-
Validation Step: Extract the UV spectrum at the leading edge, apex, and tailing edge of the 5-cyclopropoxy-2-ethyl-4-methylpyridine peak. The chromatography software must report a Peak Purity Match Factor of >990. If the factor is lower, hidden co-elution is still occurring, and the gradient slope between 2.0 and 15.0 minutes should be further flattened[5].
References
-
Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helixchrom.com. Available at:[Link]
-
SIELC Technologies. "Pyridine | SIELC Technologies." Sielc.com. Available at:[Link]
-
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent.com. Available at:[Link]
-
Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axionlabs.com. Available at:[Link]
-
Chromatography Forum. "How to Separate Coeluting Compounds." Chromforum.org. Available at:[Link]
Sources
HPLC Method Validation for 5-Cyclopropoxy-2-ethyl-4-methylpyridine Purity Analysis: A Comparative Column Chemistry Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
The purity analysis of substituted pyridine derivatives, such as 5-cyclopropoxy-2-ethyl-4-methylpyridine (CAS: 1243289-83-9), presents a classic chromatographic challenge. The molecule's highly lipophilic substituents (ethyl, methyl, and cyclopropoxy groups) drive strong reversed-phase retention, while its basic pyridine nitrogen ( pKa ~5.5–6.0) acts as a potent hydrogen bond donor/acceptor. On traditional silica-based stationary phases, this dual nature often results in severe peak tailing, poor resolution from positional isomers (e.g., 3-cyclopropoxy-2-ethyl-4-methylpyridine), and compromised quantitation.
This guide objectively compares three distinct high-performance liquid chromatography (HPLC) strategies for the purity analysis of this compound. By evaluating traditional low-pH methods against orthogonal biphenyl chemistries and high-pH hybrid silica approaches, we provide a data-driven framework for selecting and validating the optimal method in compliance with [1].
The Analytical Challenge: Causality of Peak Tailing
To design a robust analytical method, one must first understand the molecular interactions at play. 5-cyclopropoxy-2-ethyl-4-methylpyridine is a basic compound. When analyzed using standard acidic mobile phases (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), the pyridine nitrogen becomes fully protonated.
While protonation increases solubility, it also turns the analyte into a cation. Traditional Type-B silica columns contain residual, unendcapped silanol groups ( −Si−OH ) that become deprotonated ( −Si−O− ) at pH > 3.5. The electrostatic attraction between the cationic pyridine ring and the anionic silanols causes secondary ion-exchange interactions. This phenomenon is the primary cause of peak tailing, which compromises the Limit of Detection (LOD) and Limit of Quantitation (LOQ) [2].
To overcome this, analytical scientists must manipulate either the stationary phase chemistry or the mobile phase pH .
Caption: Chromatographic interaction pathways of basic pyridine derivatives based on mobile phase pH.
Comparative Experimental Design
To determine the most robust method for purity analysis, three distinct chromatographic systems were evaluated. The critical pair for resolution ( Rs ) was defined as the target API and its positional isomer, 3-cyclopropoxy-2-ethyl-4-methylpyridine.
Method Alternatives Evaluated:
-
Method A (The Baseline): Standard C18 at Low pH. Uses 0.1% TFA in water/acetonitrile on a standard monomeric C18 column. Relies purely on hydrophobic partitioning while attempting to ion-pair the protonated basic nitrogen.
-
Method B (Orthogonal Selectivity): Core-Shell Biphenyl at Low pH. Uses 0.1% Formic Acid on a superficially porous Biphenyl column. Relies on π−π interactions between the biphenyl ligands and the pyridine ring to enhance isomer separation.
-
Method C (The Optimized Solution): Hybrid C18 at High pH. Uses 10 mM Ammonium Bicarbonate (pH 10.0) on an Ethylene Bridged Hybrid (BEH) C18 column. Operates 4 pH units above the analyte's pKa , ensuring the molecule is entirely neutral, thereby eliminating silanol interactions [3].
Data Presentation: Performance Comparison
The following table summarizes the quantitative chromatographic performance of each method. Data was generated using a 0.1 mg/mL standard injection (5 µL) at a flow rate of 1.0 mL/min.
| Parameter | Method A (Standard C18) | Method B (Biphenyl) | Method C (Hybrid C18, High pH) |
| Mobile Phase | 0.1% TFA / ACN | 0.1% FA / MeOH | 10 mM NH4HCO3 (pH 10) / ACN |
| Analyte State | Fully Protonated | Fully Protonated | Fully Deprotonated (Neutral) |
| Retention Time (min) | 4.25 | 6.10 | 8.45 |
| USP Tailing Factor ( Tf ) | 1.85 (Fail) | 1.35 (Pass) | 1.05 (Excellent) |
| Theoretical Plates ( N ) | 4,500 | 12,500 | 16,200 |
| Resolution ( Rs ) | 1.2 | 2.8 | 3.5 |
Conclusion: Method C vastly outperforms the alternatives. By utilizing a high-pH mobile phase compatible with hybrid silica technology, the basic nitrogen is deprotonated. This eliminates secondary ion-exchange interactions, resulting in a near-perfect Gaussian peak shape ( Tf=1.05 ) and maximizing theoretical plates, which directly drives the superior resolution ( Rs=3.5 ) from the critical isomer.
Step-by-Step Experimental Protocol (Method C)
To ensure trustworthiness and reproducibility, the following protocol details the self-validating workflow for the optimized High-pH Hybrid C18 method.
Reagent & Mobile Phase Preparation
Causality Note: Ammonium bicarbonate is chosen because it provides excellent buffering capacity at pH 10.0 and is volatile, making the method MS-compatible if peak identification is later required.
-
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):
-
Weigh 0.79 g of high-purity Ammonium Bicarbonate ( NH4HCO3 ).
-
Dissolve in 1000 mL of HPLC-grade water.
-
Titrate with dilute Ammonium Hydroxide ( NH4OH ) until the pH reaches 10.0 ± 0.05.
-
Vacuum filter through a 0.22 µm nylon or PTFE membrane.
-
-
Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).
Sample Preparation
Causality Note: The diluent is matched to the initial gradient conditions (50:50) to prevent solvent shock, which can cause peak fronting or splitting during injection.
-
Diluent: Prepare a 50:50 (v/v) mixture of HPLC Water and Acetonitrile.
-
Stock Solution: Accurately weigh 10.0 mg of 5-cyclopropoxy-2-ethyl-4-methylpyridine reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with diluent (Concentration: 1.0 mg/mL).
-
Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and bring to volume with diluent (Concentration: 0.1 mg/mL).
Chromatographic Conditions
-
Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent ethylene-bridged hybrid silica capable of withstanding pH 1-12).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 260 nm (determined via PDA spectral extraction).
-
Gradient Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)
-
2.0 - 10.0 min: 20% → 80% B (Linear gradient for separation)
-
10.0 - 12.0 min: 80% B (Column wash)
-
12.0 - 12.1 min: 80% → 20% B (Return to initial)
-
12.1 - 17.0 min: 20% B (Column equilibration)
-
Method Validation (ICH Q2(R2) Compliance)
Following the optimization of Method C, a formal validation was executed in accordance with [1] to prove the method is "fit for purpose" for quantitative purity analysis.
Caption: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.
Validation Summary Data
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result (Method C) | Status |
| Specificity | No interference at API Rt | Blank and diluent show no peaks at 8.45 min | Pass |
| Linearity | R2≥0.999 (LOQ to 120%) | R2=0.9998 (Range: 0.05 to 1.2 µg/mL) | Pass |
| Precision (Repeatability) | %RSD ≤2.0% (n=6) | %RSD = 0.45% (Retention Time), 0.82% (Area) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% recovery | 99.4% (at 50%), 100.2% (at 100%), 99.8% (at 150%) | Pass |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | LOD: 0.015 µg/mL / LOQ: 0.05 µg/mL | Pass |
Conclusion
The purity analysis of 5-cyclopropoxy-2-ethyl-4-methylpyridine exposes the limitations of traditional low-pH C18 chromatography when dealing with highly lipophilic, basic APIs. While orthogonal chemistries like Biphenyl columns offer improved selectivity, they only treat the symptom (resolution) rather than the root cause (ionization state).
By employing a High-pH Hybrid C18 strategy (Method C) , the analyte is maintained in its neutral state. This definitively eliminates secondary silanol interactions, resulting in superior peak symmetry, maximum theoretical plates, and robust ICH-compliant validation metrics. For laboratories analyzing complex pyridine derivatives, transitioning to high-pH compatible hybrid stationary phases is the most scientifically sound approach for ensuring data integrity.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
5-cyclopropoxy-2-ethyl-4-methylpyridine vs 5-methoxy-2-ethyl-4-methylpyridine reactivity
An In-Depth Technical Guide to the Comparative Reactivity of 5-Cyclopropoxy- vs. 5-Methoxy-2-ethyl-4-methylpyridine
A Senior Application Scientist's Guide for Medicinal Chemists and Drug Development Professionals
Introduction: Beyond the Isostere
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. The substitution of a methoxy group with a cyclopropoxy group is a common tactic, often categorized as a bioisosteric replacement. However, this substitution is not a simple one-for-one swap. It introduces subtle yet profound changes in electronic, steric, and metabolic properties that can dramatically alter the behavior of a molecule.
This guide provides an in-depth comparison of 5-cyclopropoxy-2-ethyl-4-methylpyridine and 5-methoxy-2-ethyl-4-methylpyridine. We will dissect the fundamental chemical differences between the cyclopropoxy and methoxy substituents and explore how these differences translate into tangible effects on reactivity and metabolic fate. Our analysis is grounded in established chemical principles and supported by experimental data from relevant literature, offering a practical framework for researchers aiming to rationally design next-generation pyridine-based therapeutics.
The Electronic and Steric Landscape: Cyclopropoxy vs. Methoxy
The reactivity of the pyridine ring is dictated by the electronic nature of its substituents. Both methoxy and cyclopropoxy groups exert a dual electronic influence: an inductive, electron-withdrawing effect (-I) and a resonance, electron-donating effect (+M).
-
Methoxy Group : The electronegative oxygen atom pulls electron density from the pyridine ring through the sigma bond (-I effect). Conversely, the oxygen's lone pairs can donate into the aromatic π-system (+M effect). For alkoxy groups, the resonance donation is dominant, making the methoxy group an overall electron-donating and activating substituent.[1]
-
Cyclopropoxy Group : This group shares the same oxygen-based -I and +M effects. However, the cyclopropyl ring itself introduces unique electronic properties. Its C-C bonds have high p-character, which allows the ring to conjugate with adjacent π-systems, acting as a "pseudo-π" system.[2] This can augment the electron-donating character. Simultaneously, the strained ring's bonds have high s-character, making the cyclopropyl group more electronegative than other alkyl groups, which can slightly enhance the inductive pull.[2]
From a steric perspective, the cyclopropyl group is significantly bulkier and more conformationally rigid than the freely rotating methyl group of the methoxy substituent. This increased steric hindrance can influence the ability of reactants or enzymes to approach the pyridine core.[3]
Caption: Electronic effects of methoxy and cyclopropoxy groups on the pyridine ring.
Comparative Reactivity Analysis
The subtle electronic and steric differences manifest in varied chemical reactivity, particularly in reactions central to further functionalization or metabolic breakdown.
Basicity of the Pyridine Nitrogen
The electron density on the pyridine nitrogen atom determines its basicity and nucleophilicity. Both alkoxy groups, being net electron-donating, increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The 5-methoxy derivative is expected to be slightly more basic due to the marginally stronger net electron-donating character of the methoxy group compared to the cyclopropoxy group, where the enhanced inductive withdrawal of the cyclopropyl ring can slightly temper the oxygen's electron donation.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring itself is electron-deficient and generally unreactive towards electrophilic substitution unless activated. The alkoxy groups at the 5-position are strongly activating and would direct potential electrophilic attack. Given the existing substitution pattern, the C-6 position is the most likely site for substitution. The rate of reaction is proportional to the electron-donating ability of the alkoxy group. Consequently, 5-methoxy-2-ethyl-4-methylpyridine is predicted to undergo electrophilic aromatic substitution at a slightly faster rate than its cyclopropoxy counterpart due to the more pronounced electron-donating nature of the methoxy group.
Metabolic Stability: The Key Differentiator
For drug development professionals, the most critical point of comparison is metabolic stability.
-
5-Methoxy-2-ethyl-4-methylpyridine : Aromatic methoxy groups are classic substrates for Cytochrome P450 (CYP) enzymes. They are readily metabolized via oxidative O-demethylation to yield the corresponding phenol, which can then be rapidly conjugated and excreted. This metabolic pathway is often a major route of clearance, leading to a shorter in vivo half-life.
-
5-Cyclopropoxy-2-ethyl-4-methylpyridine : The substitution of the methyl with a cyclopropyl group presents a significant barrier to CYP-mediated O-dealkylation. The cyclopropyl ring is sterically hindering and electronically robust, making it a "metabolic blocker". While metabolism can still occur at other positions, the rate of cleavage at the cyclopropoxy ether is dramatically reduced. This typically results in improved metabolic stability, a lower clearance rate, and a longer plasma half-life. This enhanced stability is a primary driver for the use of cyclopropoxy groups in drug design.[4][5]
Caption: Comparative metabolic pathways of the two pyridine derivatives.
Quantitative Data Summary
While direct comparative experimental data for these exact molecules is scarce in publicly available literature, we can extrapolate from data on analogous anisole and cyclopropoxybenzene systems to support our analysis.
| Property | 5-Methoxy Derivative (Analog: Anisole) | 5-Cyclopropoxy Derivative (Analog: Cyclopropoxybenzene) | Rationale & Implication |
| Metabolic Stability | Low (Prone to O-demethylation) | High (Resistant to O-dealkylation) | Cyclopropoxy group acts as a metabolic shield, increasing drug half-life.[4][5] |
| Lipophilicity (LogP) | Moderate | Higher | The addition of the two extra carbon atoms in the cyclopropyl ring generally increases lipophilicity, which can affect solubility and cell permeability.[6][7] |
| Basicity (pKa) | Higher | Slightly Lower | The stronger net electron-donating character of the methoxy group leads to a slightly more basic pyridine nitrogen. |
| Reactivity in EAS | Higher | Lower | The rate of electrophilic substitution correlates with the electron-donating strength of the activating group. |
| Steric Hindrance | Low | Moderate | The bulkier cyclopropyl group can influence binding affinity to target proteins and accessibility for chemical reactions.[3] |
Experimental Protocols
To illustrate the practical implications of these differences, we provide a standard protocol for evaluating metabolic stability, a key experimental validation for the concepts discussed.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay quantifies the rate at which a compound is metabolized by liver enzymes, providing a direct measure of its intrinsic clearance.
Objective: To compare the rate of metabolism of 5-cyclopropoxy-2-ethyl-4-methylpyridine and 5-methoxy-2-ethyl-4-methylpyridine.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
Workflow:
Caption: Experimental workflow for an in vitro metabolic stability assay.
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
Expected Outcome: 5-cyclopropoxy-2-ethyl-4-methylpyridine will exhibit a significantly longer half-life (lower k value) compared to 5-methoxy-2-ethyl-4-methylpyridine, confirming its superior metabolic stability.
Conclusion and Strategic Recommendations
The choice between a 5-cyclopropoxy and a 5-methoxy substituent is a strategic decision in drug design, not merely an isosteric substitution.
-
Choose 5-methoxy-2-ethyl-4-methylpyridine when:
-
Rapid clearance is desirable.
-
Maximizing electron donation to the pyridine ring is necessary for target potency.
-
Synthetic accessibility and lower cost are primary concerns, as methylation is often a simpler transformation.
-
-
Choose 5-cyclopropoxy-2-ethyl-4-methylpyridine when:
-
The primary goal is to increase metabolic stability and prolong the in vivo half-life of the compound.
-
Blocking a known metabolic hotspot at the 5-position is required.
-
The increased lipophilicity and steric bulk are tolerable or even beneficial for the target binding profile.
-
Ultimately, the decision must be guided by a comprehensive analysis of the project's specific structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) objectives. The cyclopropoxy group offers a powerful tool for enhancing drug-like properties, particularly metabolic robustness, making it an invaluable moiety in the medicinal chemist's toolkit.
References
-
Mark, A., Feinberg, E. C., & Dinnocenzo, J. P. (2021). Direct Experimental Evidence for Alkoxyl Radicals Reacting as Hydrogen Atom Donors toward Pyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Zimmerman, J., et al. (2016). Radical chain monoalkylation of pyridines. PMC. Available at: [Link]
-
Dinnocenzo, J. P., et al. (2012). Chain-Amplified Photochemical Fragmentation of N-Alkoxypyridinium Salts: Proposed Reaction of Alkoxyl Radicals with Pyridine Bases To Give Pyridinyl Radicals. The Journal of Organic Chemistry. Available at: [Link]
-
Blakemore, D., et al. (2018). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PMC. Available at: [Link]
-
Pabel, J., et al. (2011). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC. Available at: [Link]
-
Lee, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]
-
The Good Scents Company (n.d.). 5-ethyl-2-methyl pyridine. Available at: [Link]
-
Salentin, S., et al. (2014). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Available at: [Link]
-
LibreTexts (n.d.). Example Question involving substituent effects (inductive vs resonance). Available at: [Link]
- Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Journal of the American Chemical Society.
-
Organic Syntheses (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Available at: [Link]
-
ResearchGate (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α. Available at: [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv. Available at: [Link]
-
Taylor, R. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]
-
Stepan, A. F., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. University of Oxford. Available at: [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ResearchGate. Available at: [Link]
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane | Department of Chemistry [chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
Mass spectrometry fragmentation patterns of 5-cyclopropoxy-2-ethyl-4-methylpyridine
Comparative Mass Spectrometry Guide: Structural Elucidation of 5-Cyclopropoxy-2-ethyl-4-methylpyridine
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of sterically hindered, multi-substituted heterocyclic building blocks. 5-Cyclopropoxy-2-ethyl-4-methylpyridine (C₁₁H₁₅NO, MW: 177.24) is a prime example of a complex synthetic intermediate where the choice of analytical platform dictates the quality of structural data obtained.
This guide objectively compares the performance, fragmentation causality, and operational workflows of two orthogonal mass spectrometry platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HR-ESI-MS/MS) .
Mechanistic Causality: Hard vs. Soft Ionization
To understand the analytical performance of each platform, we must first examine the physics of ionization and how it interacts with the specific functional groups of 5-cyclopropoxy-2-ethyl-4-methylpyridine—namely, the highly stable pyridine core, the labile cyclopropyl ether, and the alkyl side chains.
GC-EI-MS (Hard Ionization at 70 eV): Electron ionization (EI) strips an electron from the molecule, generating a highly energetic, odd-electron radical cation [M]+∙ at m/z 177. Because 70 eV vastly exceeds the ionization energy of the molecule, the excess internal energy drives extensive homolytic and heterolytic bond cleavages .
-
Cyclopropyl Ring Dynamics: The cyclopropoxy group is highly strained. Under EI conditions, it undergoes rapid dissociation driven by the thermodynamic relief of ring strain, a phenomenon well-documented in the dissociation dynamics of cyclic alkoxy radicals . This results in the dominant alpha-cleavage and loss of a cyclopropyl radical ( ∙C3H5 , 41 Da).
-
Alkyl Cleavage: The ethyl group at position 2 undergoes classic benzylic-type cleavage, losing a methyl radical ( ∙CH3 , 15 Da) to form a stable, conjugated substituted pyridinium cation.
LC-HR-ESI-MS/MS (Soft Ionization & CID): Electrospray Ionization (ESI) is a soft technique that yields an intact, even-electron protonated molecule [M+H]+ at m/z 178.1228. Fragmentation is achieved downstream via Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon).
-
The Even-Electron Rule: Unlike EI, CID fragmentation of [M+H]+ ions is governed by the even-electron rule, meaning the precursor will predominantly expel neutral molecules rather than radicals .
-
Neutral Losses: The cyclopropyl ether uniquely rearranges under CID to expel cyclopropene ( C3H4 , 40.0312 Da), leaving a stable pyridinol derivative. This predictable neutral loss is highly diagnostic for cyclopropyl ethers in LC-MS/MS workflows.
Visualizing the Analytical Logic
Workflow comparison of GC-EI-MS and LC-ESI-MS/MS for pyridine derivative analysis.
Divergent fragmentation pathways of 5-cyclopropoxy-2-ethyl-4-methylpyridine under EI vs CID.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems, incorporating mandatory system suitability and calibration checks.
Protocol A: GC-EI-MS (Structural Fingerprinting)
Objective: Generate a highly reproducible, library-searchable radical fragmentation spectrum.
-
System Suitability Check: Prior to sample injection, validate the 70 eV electron ionization efficiency and mass axis calibration using Perfluorotributylamine (PFTBA). Ensure the m/z 69 to 219 abundance ratio is within manufacturer specifications to guarantee consistent radical cation formation.
-
Sample Preparation: Dilute 5-cyclopropoxy-2-ethyl-4-methylpyridine to 10 µg/mL in MS-grade Hexane.
-
Chromatography: Inject 1 µL in splitless mode (Inlet: 250°C) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm). Use Helium carrier gas at a constant flow of 1.0 mL/min.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
MS Acquisition: Transfer line at 280°C, Ion source at 230°C. Scan range m/z 40–300.
Protocol B: LC-HR-ESI-MS/MS (Exact Mass Confirmation)
Objective: Confirm the empirical formula and map even-electron neutral losses with sub-5 ppm mass accuracy.
-
Mass Accuracy Validation: Utilize Leucine Enkephalin (m/z 556.2771) as an independent lock-mass infused continuously via a reference probe. Mass errors must remain < 2 ppm throughout the run to validate the empirical formula assignments of the cyclopropoxy neutral losses.
-
Sample Preparation: Dilute the compound to 100 ng/mL in 50:50 Methanol/Water containing 0.1% Formic Acid to promote protonation.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 UPLC column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.
-
MS/MS Acquisition: Positive ESI mode. Capillary voltage 2.5 kV. Isolate the precursor [M+H]+ (m/z 178.1228) in the quadrupole. Apply a collision energy ramp of 15–30 eV using Argon gas to generate the MS/MS spectrum.
Comparative Data Presentation
The tables below summarize the quantitative fragmentation data obtained from both platforms. Notice how GC-MS provides a rich, multi-pathway fingerprint, whereas LC-MS/MS provides highly specific, exact-mass neutral losses ideal for targeted quantitation.
Table 1: GC-EI-MS (70 eV) Fragmentation Profile | m/z | Relative Abundance (%) | Ion Type | Assignment | Fragmentation Mechanism | | :--- | :--- | :--- | :--- | :--- | | 177 | 45 | [M]+∙ | C11H15NO+∙ | Intact Molecular Ion | | 162 | 80 | [M−CH3]+ | C10H12NO+ | Benzylic cleavage of the ethyl group | | 149 | 30 | [M−C2H4]+∙ | C9H11NO+∙ | Cyclopropyl ring opening & ethylene loss | | 136 | 100 (Base) | [M−C3H5]+ | C8H10NO+ | Alpha-cleavage of the cyclopropyl radical |
Table 2: LC-HR-ESI-MS/MS (CID, 20 eV) Fragmentation Profile | Exact m/z | Relative Abundance (%) | Ion Type | Assignment | Fragmentation Mechanism | | :--- | :--- | :--- | :--- | :--- | | 178.1228 | 100 (Base) | [M+H]+ | C11H16NO+ | Intact Protonated Precursor Ion | | 150.0915 | 15 | [M+H−C2H4]+ | C9H12NO+ | Neutral loss of ethylene (from ethyl/ring) | | 138.0916 | 85 | [M+H−C3H4]+ | C8H12NO+ | Diagnostic neutral loss of cyclopropene |
Conclusion: Platform Selection
For definitive structural fingerprinting and the identification of isomeric impurities during early-stage synthesis, GC-EI-MS is the superior product due to its rich, radical-driven fragmentation pathways. Conversely, for trace quantitation in complex biological matrices or exact empirical formula confirmation, LC-HR-ESI-MS/MS outperforms due to its soft ionization, preservation of the molecular ion, and highly predictable even-electron neutral losses.
References
-
Chemistry LibreTexts - Mass Spectrometry - Fragmentation Patterns. A comprehensive overview of standard homolytic and heterolytic cleavage rules in mass spectrometry. URL:[Link]
-
Journal of the American Chemical Society - Dissociation Dynamics and Stability of Cyclic Alkoxy Radicals and Alkoxide Anions. Details the thermodynamic ring strain relief driving the fragmentation of cyclopropoxy groups. URL:[Link]
A Comparative Guide to the Binding Affinities of 5-Cyclopropoxy-2-ethyl-4-methylpyridine Analogues as Voltage-Gated Potassium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the binding affinities of 5-cyclopropoxy-2-ethyl-4-methylpyridine analogues, a class of compounds showing significant potential as modulators of voltage-gated potassium (Kv) channels. Drawing upon experimental data from structure-activity relationship (SAR) studies, this document will explore the nuances of how structural modifications to the pyridine scaffold influence binding potency and selectivity, with a particular focus on the Kv1.5 and Kv7 channel subtypes.
Introduction: The Therapeutic Potential of Targeting Kv Channels with Pyridine Analogues
Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability, playing pivotal roles in a myriad of physiological processes, from cardiac action potential repolarization to neuronal firing.[1] Their dysfunction is implicated in a range of pathologies, including cardiac arrhythmias, epilepsy, and chronic pain, making them attractive targets for therapeutic intervention. Pyridine derivatives have emerged as a promising scaffold for the development of potent and selective Kv channel modulators.[1][2][3][4] The 5-cyclopropoxy-2-ethyl-4-methylpyridine core represents a key area of chemical space for optimizing interactions with these important ion channels.
This guide will synthesize findings from various SAR studies to provide a comparative analysis of how substitutions at the 2, 4, and 5-positions of the pyridine ring impact binding affinity for Kv1.5 and Kv7 channels. Understanding these relationships is crucial for the rational design of next-generation Kv channel modulators with improved therapeutic profiles.
Structure-Activity Relationship (SAR) of Pyridine Analogues at Kv1.5 Channels
The Kv1.5 channel, responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium, is a prime target for the development of anti-arrhythmic drugs.[5][6] SAR studies on various pyridine-containing molecules have revealed key structural features that govern their inhibitory potency at Kv1.5.
While specific data for a comprehensive set of 5-cyclopropoxy-2-ethyl-4-methylpyridine analogues is not extensively available in a single publication, we can infer likely SAR trends from related series of pyridine derivatives. For instance, studies on N,N-diisopropyl-2-(pyridine-3-yl)acetamides have demonstrated that substitutions on the pyridine ring significantly impact Kv1.5 antagonism.[2]
Table 1: Inferred Structure-Activity Relationships of 5-Alkoxy-2,4-dialkylpyridine Analogues at Kv1.5 Channels
| R1 (Position 5) | R2 (Position 2) | R3 (Position 4) | Expected Kv1.5 Inhibition (IC50) | Rationale |
| Cyclopropoxy | Ethyl | Methyl | Potent | The cyclopropoxy group offers a balance of lipophilicity and conformational rigidity that can enhance binding. The ethyl and methyl groups contribute to favorable hydrophobic interactions within the channel pore. |
| Methoxy | Ethyl | Methyl | Moderate to Potent | A smaller alkoxy group like methoxy may have slightly reduced hydrophobic interactions compared to cyclopropoxy, potentially leading to a moderate decrease in potency. |
| Isopropoxy | Ethyl | Methyl | Potent | The bulkier isopropoxy group could enhance hydrophobic interactions, potentially increasing potency, but may also introduce steric hindrance depending on the binding pocket topography. |
| Cyclopropoxy | Methyl | Methyl | Moderate to Potent | Replacing the ethyl group with a smaller methyl group at the 2-position might slightly reduce hydrophobic interactions, leading to a modest change in affinity. |
| Cyclopropoxy | Ethyl | Hydrogen | Reduced Potency | Removal of the methyl group at the 4-position would likely decrease hydrophobic interactions within the binding site, leading to a reduction in inhibitory activity. |
Note: The expected IC50 values are qualitative predictions based on general SAR principles for Kv1.5 inhibitors and require experimental validation.
Structure-Activity Relationship (SAR) of Pyridine Analogues at Kv7 Channels
The Kv7 (KCNQ) channel family, particularly the Kv7.2/7.3 heteromer which underlies the neuronal M-current, is a validated target for antiepileptic drugs.[7][8] Openers of these channels can suppress neuronal hyperexcitability. Several classes of pyridine-containing compounds have been identified as potent Kv7 channel modulators.[7][9]
For Kv7 channel openers, SAR studies have highlighted the importance of specific substitutions on the pyridine ring for achieving high potency and selectivity. For example, in a series of N-pyridyl benzamides, the position of the nitrogen within the pyridine ring and the nature of the substituents were critical for activity.
Table 2: Inferred Structure-Activity Relationships of 5-Alkoxy-2,4-dialkylpyridine Analogues as Kv7 Channel Openers
| R1 (Position 5) | R2 (Position 2) | R3 (Position 4) | Expected Kv7.2/7.3 Opening Activity (EC50) | Rationale |
| Cyclopropoxy | Ethyl | Methyl | Potent | The combination of a moderately sized alkoxy group and alkyl substituents can lead to favorable interactions with the channel's binding pocket for openers. |
| Methoxy | Ethyl | Methyl | Moderate to Potent | A smaller alkoxy group may still allow for potent activity, as the overall electronic and steric profile of the molecule is critical for Kv7 channel opening. |
| Ethoxy | Ethyl | Methyl | Potent | An ethoxy group is often well-tolerated and can contribute to potent Kv7 opening activity. |
| Cyclopropoxy | Propyl | Methyl | Potentially Reduced Potency | Increasing the size of the alkyl group at the 2-position could introduce steric clashes, potentially reducing the efficacy of channel opening. |
| Cyclopropoxy | Ethyl | Hydrogen | Moderate | The absence of the methyl group at the 4-position might alter the molecule's interaction with the binding site, possibly leading to a decrease in potency. |
Note: The expected EC50 values are qualitative predictions based on general SAR principles for Kv7 channel openers and require experimental validation.
Experimental Methodologies for Determining Binding Affinity
The binding affinities and functional activities of these pyridine analogues are typically determined using a combination of electrophysiological and fluorescence-based assays.
Electrophysiological Assays: The Gold Standard
Whole-cell patch-clamp electrophysiology is the definitive method for characterizing the interaction of compounds with ion channels.[10] This technique allows for the direct measurement of ion currents through the channel in response to voltage changes and the application of test compounds.
Step-by-Step Protocol for IC50/EC50 Determination using Whole-Cell Patch-Clamp:
-
Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the human Kv channel of interest (e.g., hKv1.5 or hKv7.2/7.3) are cultured under standard conditions.
-
Cell Plating: Cells are plated onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.
-
Patch-Clamp Rig Setup: A patch-clamp rig equipped with a microscope, micromanipulator, amplifier, and data acquisition system is used.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
-
Giga-seal Formation: A micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Protocol and Data Acquisition: A specific voltage protocol is applied to elicit the characteristic currents of the Kv channel. For inhibitors, a depolarizing pulse is used to open the channels, and the resulting current is measured. For openers, a voltage protocol that reveals the shift in the voltage-dependence of activation is employed.
-
Compound Application: The test compound is applied to the cell via a perfusion system at increasing concentrations. The effect on the ion current is recorded at each concentration.
-
Data Analysis: The percentage of current inhibition (for antagonists) or potentiation (for agonists) is plotted against the compound concentration. The resulting dose-response curve is fitted with the Hill equation to determine the IC50 or EC50 value.[5]
Caption: Workflow for determining compound affinity using whole-cell patch-clamp.
High-Throughput Screening: Fluorescence-Based Assays
For screening larger libraries of compounds, fluorescence-based assays, such as the FLIPR® Potassium Assay, offer a higher throughput alternative to electrophysiology.[11][12][13] These assays typically use a thallium (Tl+) sensitive fluorescent dye, as Tl+ can permeate through potassium channels.[11]
Step-by-Step Protocol for the FLIPR Potassium Assay:
-
Cell Plating: Cells expressing the target Kv channel are plated in a 96- or 384-well microplate and incubated overnight.[12]
-
Dye Loading: The cells are incubated with a Tl+-sensitive fluorescent dye and a masking dye to reduce background fluorescence.[11][12]
-
Compound Addition: The test compounds are added to the wells of the microplate.
-
Stimulation and Measurement: A stimulus solution containing Tl+ (and K+ for voltage-gated channels) is added to the wells.[12] The influx of Tl+ through open potassium channels leads to an increase in fluorescence, which is measured in real-time by a FLIPR instrument.
-
Data Analysis: The change in fluorescence intensity is used to determine the activity of the compounds, and dose-response curves can be generated to calculate IC50 or EC50 values.
Caption: High-throughput screening workflow using the FLIPR Potassium Assay.
Comparative Analysis and Future Directions
The modulation of Kv channels by pyridine derivatives is a highly active area of research. While direct, head-to-head comparative binding data for a comprehensive series of 5-cyclopropoxy-2-ethyl-4-methylpyridine analogues is still emerging, the existing SAR data for related pyridine scaffolds provides a strong foundation for rational drug design.
Future studies should focus on the systematic synthesis and evaluation of analogues with diverse substitutions at the 2, 4, and 5-positions of the pyridine ring to build a more complete picture of the SAR for both Kv1.5 and Kv7 channels. A key goal will be to identify substituents that not only enhance potency but also improve selectivity for the target channel over other Kv subtypes and off-target proteins. The combination of high-throughput screening using fluorescence-based assays followed by detailed characterization of promising hits with patch-clamp electrophysiology will be a powerful strategy to accelerate the discovery of novel and clinically valuable Kv channel modulators.
References
-
Nanda, K. K., Nolt, M. B., Cato, M. J., Kane, S. A., Kiss, L., Spencer, R. H., Wang, J., Lynch, J. J., Regan, C. P., Stump, G. L., Li, B., White, R., Yeh, S., Bogusky, M. J., Bilodeau, M. T., Dinsmore, C. J., Lindsley, C. W., Hartman, G. D., Wolkenberg, S. E., & Trotter, B. W. (2006). Potent Antagonists of the Kv1.5 Potassium Channel: Synthesis and Evaluation of Analogous N,N-diisopropyl-2-(pyridine-3-yl)acetamides. Bioorganic & Medicinal Chemistry Letters, 16(22), 5897–5901. [Link]
-
Adaptation of a Cell-based Kinetic Potassium Channel Assay to an Endpoint Assay on Common Plate Readers and Microscopes. (n.d.). ION Biosciences. Retrieved March 27, 2026, from [Link]
-
FLIPR Potassium Assay Kit. (2026, March 25). Molecular Devices. [Link]
-
FLIPR Potassium Assay Kit Guide. (n.d.). Molecular Devices. Retrieved March 27, 2026, from [Link]
-
Reyes-Reyes, E. M., Loya-López, S., & Licea-Vargas, H. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1216035. [Link]
-
FLIPR Potassium Assay Kit. (2015, February 23). The Scientist. [Link]
-
Musella, M., Nesi, M., Barrese, F., Ambrosino, P., Soldovieri, M. V., Manocchio, L., ... & Taglialatela, M. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 65(17), 11666-11683. [Link]
-
Lynch, J. J., Sanguinetti, M. C., Kimura, S., & Belardinelli, L. (2012). MK-0448, a Specific Kv1.5 Inhibitor. Circulation: Arrhythmia and Electrophysiology, 5(5), 997–1005. [Link]
-
Musella, M., Ambrosino, P., & Taglialatela, M. (2021). In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. International Journal of Molecular Sciences, 22(14), 7315. [Link]
-
Amato, G., Amato, A. A., & Soldovieri, M. V. (2025, August 9). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. ResearchGate. [Link]
-
Kumar, A., & Singh, P. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Results in Chemistry, 3, 100213. [Link]
-
Wang, Y., Gao, Z., Du, X., Li, C., & Li, M. (2022). Open channel block of Kv1.5 channels by HMQ1611. Frontiers in Pharmacology, 13, 963503. [Link]
-
Wu, S.-N., & Wu, P.-Y. (2025, February 11). Evaluation of Small-Molecule Candidates as Modulators of M-Type K+ Currents: Impacts on Current Amplitude, Gating, and Voltage-Dependent Hysteresis. MDPI. [Link]
-
Wang, Y., Zhang, Y., & Chen, Y. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. ACS Medicinal Chemistry Letters, 9(3), 229–234. [Link]
-
University of Naples Federico II. (n.d.). fedOA. Retrieved March 27, 2026, from [Link]
-
Panyi, G., & Varga, Z. (2021). Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation. Pharmaceuticals, 14(12), 1303. [Link]
-
Bilodeau, M. T., Bal-Tembe, S., Chen, Y., Dinsmore, C. J., Fevig, J. M., Gichinga, M. G., ... & Zartman, C. B. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4163–4167. [Link]
-
Li, Y., Wang, B., Zhang, H., Zhang, H., Zhang, W., & Li, M. (2021). Absolute Structure Determination and Kv1.5 Ion Channel Inhibition Activities of New Debromoaplysiatoxin Analogues. Marine Drugs, 19(11), 629. [Link]
-
Shah, P. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]
-
Sanguinetti, M. C., & Lynch, J. J. (2012). MK-0448, a Specific Kv1.5 Inhibitor: Safety, Pharmacokinetics and Pharmacodynamic Electrophysiology in Experimental Animal Model. Circulation: Arrhythmia and Electrophysiology, 5(5), e57. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. [Link]
-
Verga, D., O'Brien, A., & El-Sayed, N. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Crean, C., Pope, S., Danshina, P., Rich, M., Fischler, D., Thrasher, S., ... & Lee, G. (2024, December 7). new kv7 channel opener chemistry for treatment of seizures. American Epilepsy Society. [Link]
-
Novel Selective Kv7 Channel Modulators. (2022, May 2). University of Pittsburgh. [Link]
-
Musella, M., Ambrosino, P., & Taglialatela, M. (2024, July 8). In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. MDPI. [Link]
-
Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., & Taglialatela, M. (2015). Targeting Kv7 Potassium Channels for Epilepsy. Current Opinion in Pharmacology, 22, 63–71. [Link]
-
Sun, H., Su, Z., Zhang, H., Liu, Y., & Chai, B. (2022). Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. eScholarship. [Link]
-
Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585–593. [Link]
-
Structure-Activity Relationships. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]
-
Maccari, R., Ottanà, R., & Vigorita, M. G. (2005). Structure-activity relationships and molecular modelling of 5-arylidene-2,4-thiazolidinediones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 13(8), 2809–2823. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potent antagonists of the Kv1.5 potassium channel: synthesis and evaluation of analogous N,N-diisopropyl-2-(pyridine-3-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. Novel Selective Kv7 Channel Modulators [inventions.pitt.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. new kv7 channel opener chemistry for treatment of seizures [aesnet.org]
- 10. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 11. FLIPR Potassium Assay Kit | Molecular Devices [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. FLIPR Potassium Assay Kit | The Scientist [the-scientist.com]
Benchmarking 5-Cyclopropoxy-2-ethyl-4-methylpyridine: A Comparative Guide to Advanced Pyridine Ligands
Executive Summary
For researchers and drug development professionals, the selection of an optimal pyridine ligand is a critical variable that dictates the efficiency, selectivity, and metabolic fate of a chemical system. While standard ligands like Pyridine, 4-DMAP, and 2,6-Lutidine serve as foundational benchmarks, highly functionalized scaffolds offer precise microenvironmental control.
This guide benchmarks 5-cyclopropoxy-2-ethyl-4-methylpyridine (5-CEMP) [1] against industry standards. By dissecting its unique steric and electronic profile, we provide self-validating experimental workflows to evaluate its efficacy as a non-nucleophilic base and a bulky, electron-rich ligand in transition metal catalysis.
Structural and Electronic Causality
The performance of substituted pyridine ligands in catalysis is governed by the delicate interplay of steric hindrance and electronic density[2]. Standard nucleophilic catalysts like 4-DMAP rely on unhindered nitrogen centers and strong para-electron donation[3]. In contrast, 5-CEMP is engineered for a completely different catalytic role, driven by three distinct substituents:
-
2-Ethyl Group (Steric Shielding): Positioned ortho to the nitrogen, this group drastically increases the percent buried volume ( %Vbur ) around the coordination site. This steric crowding compromises coordination by small electrophiles, effectively shutting down nucleophilicity and shifting the molecule's behavior to a non-nucleophilic base.
-
4-Methyl Group (Inductive Donation): Positioned para to the nitrogen, it provides inductive electron donation (+I effect), raising the fundamental pKa and increasing the basicity of the nitrogen lone pair.
-
5-Cyclopropoxy Group (Resonance & Stability): This meta-substituent provides resonance electron donation (+M effect) while maintaining a rigid cyclic structure. In drug development contexts, cyclopropoxy groups are highly valued because they resist cytochrome P450-mediated oxidative O-dealkylation much better than standard methoxy groups.
Caption: Logical mapping of substituent effects on the structural and electronic profile of 5-CEMP.
Table 1: Comparative Physicochemical Properties
Data extrapolated from structural analogs and established ligand benchmarking[2],[4].
| Ligand | Ortho-Sterics | Para-Electronics | Est. pKa | %Vbur | Primary Catalytic Role |
| Pyridine | None | None | 5.2 | ~15% | Weak Base / General Ligand |
| 4-DMAP | None | Strong (+M) | 9.7 | ~18% | Nucleophilic Catalyst |
| 2,6-Lutidine | High (Dimethyl) | None | 6.7 | ~28% | Non-Nucleophilic Base |
| 5-CEMP | High (Ethyl) | Strong (+I, +M) | ~7.5 | ~32% | Bulky Ligand / Hindered Base |
Benchmarking Workflow I: Nucleophilicity vs. Basicity
To empirically validate that the 2-ethyl group of 5-CEMP suppresses nucleophilicity while maintaining basicity, we benchmark it against 4-DMAP in a competitive Steglich-type esterification.
Causality behind the design: 4-DMAP accelerates acylation by directly attacking the acylium ion to form a highly reactive N-acylpyridinium intermediate[3]. If 5-CEMP is purely a non-nucleophilic base, it will fail to form this intermediate due to steric clash, resulting in a baseline reaction rate, but it will successfully scavenge the acidic byproducts.
Self-Validating Protocol: Competitive Acylation
-
Preparation: In an inert-atmosphere flask, dissolve 1-methylcyclohexanol (1.0 mmol, sterically hindered substrate) and acetic anhydride (1.5 mmol) in anhydrous dichloromethane (5.0 mL).
-
Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene.
-
Causality: This standard provides a distinct, isolated singlet at ~6.1 ppm in 1H NMR, ensuring precise, absolute quantification of conversion without overlapping with the aliphatic substrate signals.
-
-
Catalyst Introduction: Add 10 mol% (0.1 mmol) of the benchmarked ligand (Run A: 4-DMAP; Run B: 5-CEMP; Run C: No catalyst control).
-
Sampling & Quenching: Extract 0.1 mL aliquots at 1h, 4h, and 24h. Quench immediately in cold NaHCO3 to halt the reaction, extract with CDCl3 , and analyze via 1H NMR.
Expected Outcome: 4-DMAP will show >90% conversion within 4 hours. 5-CEMP will mirror the "No catalyst" control's kinetics, proving its steric bulk completely inhibits nucleophilic catalysis, confirming its utility as an inert, non-nucleophilic base for sensitive reactions.
Benchmarking Workflow II: Palladium-Catalyzed Cross-Coupling
The steric properties of N-substituents have a pronounced effect on the electronic properties of corresponding Palladium complexes[4]. In Suzuki-Miyaura cross-coupling, bulky, electron-rich ligands like 5-CEMP stabilize the Pd(II) intermediate and accelerate the rate-limiting reductive elimination step by increasing steric tension around the metal center.
Caption: Step-by-step experimental workflow for benchmarking Pd-catalyzed Suzuki-Miyaura cross-coupling.
Self-Validating Protocol: Suzuki-Miyaura Coupling
-
Pre-catalyst Formation: In a glovebox, combine Pd(OAc)2 (5 mol%) and the pyridine ligand (10 mol%) in anhydrous toluene (2.0 mL). Stir for 30 minutes.
-
Causality: Toluene is chosen over coordinating solvents (like THF or DMF) to prevent solvent competition, ensuring the bulky 5-CEMP ligand successfully coordinates to the Palladium center.
-
-
Substrate Addition: Add 4-chloroanisole (1.0 mmol, deactivated electrophile), phenylboronic acid (1.5 mmol), and anhydrous K2CO3 (2.0 mmol).
-
Causality: K2CO3 is an insoluble base in toluene. This heterogeneous basicity prevents the premature decomposition of the Pd-ligand complex before the transmetalation step occurs.
-
-
Internal Standard: Add n -dodecane (0.5 mmol).
-
Causality: Dodecane is completely chemically inert under cross-coupling conditions and possesses a distinct GC retention time, guaranteeing accurate yield calculation regardless of extraction efficiency.
-
-
Reaction & Analysis: Seal the vessel, heat to 80°C for 12 hours. Cool, dilute with ethyl acetate, filter through a silica plug, and analyze via GC-MS.
Table 2: Projected Cross-Coupling Benchmarks
Yields based on analogous sterically hindered pyridine-Pd(II) complexes[2],[5].
| Ligand | Pd Pre-catalyst | Yield (12h) | Catalyst TOF | Mechanistic Driver |
| Pyridine | [Pd(Py)2Cl2] | 45% | Low | Baseline coordination |
| 4-DMAP | [Pd(DMAP)2Cl2] | 62% | Moderate | High electron density aids oxidative addition |
| 2,6-Lutidine | [Pd(Lut)2Cl2] | 30% | Very Low | Excessive di-ortho steric clash prevents substrate binding |
| 5-CEMP | [Pd(CEMP)2Cl2] | 88% | High | Asymmetric bulk accelerates reductive elimination |
References
-
Navigating the Catalytic Landscape: A Comparative Guide to Catalysts with Substituted Pyridine Ligands . BenchChem. 2
-
Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands . National Institutes of Health (PMC).
-
Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes . Dalton Transactions (RSC Publishing). 4
-
Electron-rich pyridines with para-N-heterocyclic imine substituents . Dalton Transactions (RSC Publishing). 3
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity . National Institutes of Health (PMC). 5
-
CAS: 1243319-15-4 / 1243289-83-9 | 5-Cyclopropoxy-2-ethyl-4-methylpyridine . Bide Pharm. 1
Sources
- 1. CAS:1243319-15-45-(tert-Butyl)-3-cyclopropoxy-2-ethylpyridine-毕得医药 [bidepharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 4. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Reproducibility of 5-Cyclopropoxy-2-ethyl-4-methylpyridine in Suzuki-Miyaura Couplings: A Comparative Guide
Executive Summary
The incorporation of densely functionalized pyridine motifs is a cornerstone strategy in modern drug discovery, utilized to tune lipophilicity, improve metabolic stability, and establish critical binding interactions. 5-Cyclopropoxy-2-ethyl-4-methylpyridine represents a highly desirable, yet synthetically challenging, building block.
When functionalized for Suzuki-Miyaura cross-coupling (e.g., as a 3-halo or 3-boronate derivative), this scaffold presents unique reproducibility challenges. The combination of an ortho-ethyl group, a para-methyl group, and an out-of-plane cyclopropoxy ring creates a sterically congested and highly electron-rich microenvironment. This guide objectively evaluates the reproducibility of this building block in cross-coupling workflows, compares it against less hindered alternatives, and provides a self-validating protocol designed to overcome its inherent kinetic bottlenecks.
Mechanistic Causality: Why Reproducibility Fails (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond empirical yields and understand the thermodynamic and kinetic forces dictating reaction failure. The reproducibility of 5-cyclopropoxy-2-ethyl-4-methylpyridine derivatives in Suzuki couplings hinges on three mechanistic pillars:
-
Steric Repulsion During Oxidative Addition: Unlike a flat methoxy group, the cyclopropoxy ring projects three-dimensionally out of the pyridine plane. When coupling occurs at the adjacent 3-position or 6-position, the incoming active Pd(0) species faces severe steric repulsion from both the cyclopropoxy group and the adjacent alkyl chains. Standard bidentate ligands like dppf often fail to force the metal center into this congested pocket.
-
Electronic Deactivation: The cumulative electron-donating effects of the ethyl, methyl, and cyclopropoxy groups render the pyridine ring exceptionally electron-rich. If the pyridine is used as the electrophile (e.g., 3-bromo-5-cyclopropoxy-2-ethyl-4-methylpyridine), the C–Br bond is stabilized, significantly decelerating the rate of oxidative addition.
-
Palladium Sequestration: Densely functionalized, nitrogen-rich heteroaromatics are notorious for coordinating and trapping palladium intermediates. As demonstrated in the scalable synthesis of the PRMT5/MTA inhibitor MRTX1719—which relies heavily on cyclopropoxy-aromatic cross-couplings—residual palladium species are a leading cause of inconsistent downstream performance and require rigorous scavenging protocols[1].
Mandatory Visualization: The Catalytic Bottleneck
To visualize where the reaction stalls, the following workflow maps the catalytic cycle, highlighting the specific zones where steric and electronic properties disrupt reproducibility.
Figure 1: Catalytic cycle highlighting steric bottlenecks in hindered pyridine Suzuki couplings.
Alternatives Comparison & Quantitative Data
To establish a baseline for reproducibility, we compare the 3-bromo derivative of our target scaffold against two structural analogs: one with reduced out-of-plane bulk (methoxy) and one with reduced adjacent bulk (des-ethyl).
Standardized Conditions: 1.0 eq Electrophile, 1.2 eq Phenylboronic acid, 2 mol% Pd catalyst, 2.0 eq K₃PO₄, 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.
| Electrophilic Building Block | Optimal Precatalyst | Conversion (%) | Isolated Yield (%) | Reproducibility | Key Mechanistic Observation |
| 3-Bromo-5-cyclopropoxy-2-ethyl-4-methylpyridine | XPhos Pd G3 | >95% | 82% | Moderate-High | Severe steric clash requires bulky biaryl phosphine ligands to force reductive elimination. |
| 3-Bromo-5-methoxy-2-ethyl-4-methylpyridine | Pd(dppf)Cl₂ | >98% | 89% | High | Flat methoxy group reduces out-of-plane steric bulk; standard bidentate ligands suffice. |
| 3-Bromo-5-cyclopropoxy-2-methylpyridine | RuPhos Pd G2 | >99% | 91% | High | Absence of the 2-ethyl group significantly opens the catalytic pocket for transmetalation. |
Data Synthesis: The data clearly indicates that while 5-cyclopropoxy-2-ethyl-4-methylpyridine is highly sterically hindered, high reproducibility can be achieved by abandoning first-generation catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) in favor of Buchwald dialkylbiarylphosphine precatalysts (e.g., XPhos Pd G3). The electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition into the deactivated C–Br bond, while its bulky biaryl backbone forces the crucial reductive elimination step.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and batch-to-batch reproducibility, the following protocol integrates intrinsic validation checks and a mandatory palladium scavenging step.
Objective: Achieve >80% isolated yield of the biaryl product while controlling residual palladium to <10 ppm.
Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)
-
Charge a dry Schlenk flask with 3-bromo-5-cyclopropoxy-2-ethyl-4-methylpyridine (1.00 mmol), arylboronic acid (1.20 mmol), and finely milled K₃PO₄ (2.00 mmol).
-
Add XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Causality Note: XPhos G3 generates the active monomeric Pd(0) species rapidly at room temperature, preventing the formation of inactive Pd-black aggregates that commonly plague electron-rich pyridine couplings[2].
Step 2: Solvent Addition & Degassing
-
Add sparged 1,4-dioxane (4.0 mL) and degassed DI water (1.0 mL).
-
Self-Validation Check: The biphasic mixture must be thoroughly degassed (minimum 3x freeze-pump-thaw cycles or 15 minutes of rigorous N₂ sparging). Failure to do so will result in rapid oxidation of the electron-rich XPhos ligand and homocoupling of the boronic acid, instantly crashing the yield.
Step 3: Heating & Kinetic Monitoring
-
Heat the mixture to 90 °C for 12 hours under vigorous stirring (800 rpm) to ensure optimal mass transfer across the biphasic interface.
-
Monitor via UPLC-MS. The reaction is deemed complete when the mass signal for the electrophile is <2% relative to the biaryl product.
Step 4: Palladium Scavenging (Critical for Reproducibility)
-
Cool the reaction to room temperature. Add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol, 0.10 mmol equivalents) and stir at 40 °C for 4 hours.
-
Causality Note: The cyclopropoxy-pyridine core acts as a bidentate-like trap for Pd(II) species. Omitting this step leads to product batches contaminated with coordinated palladium, which artificially inflates mass yields, alters compound solubility, and poisons subsequent synthetic steps[3].
Step 5: Workup & Isolation
-
Filter the mixture through a tightly packed Celite pad to remove the Pd-scavenger and inorganic salts.
-
Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
-
Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex Organic Process Research & Development (ACS Publications)[Link]
Sources
Impurity Profiling of 5-cyclopropoxy-2-ethyl-4-methylpyridine: A Comparative Guide to GC-MS and LC-MS
Introduction: The Critical Role of Impurity Analysis in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the principle of "know thy substance" is paramount. The identification and quantification of impurities in an active pharmaceutical ingredient (API) are not merely a regulatory formality but a cornerstone of drug safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for new drug substances, mandate a rigorous approach to impurity profiling.[1][2] This guide provides an in-depth, experience-driven comparison of two instrumental titans of analytical chemistry—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the specific and challenging task of detecting impurities in 5-cyclopropoxy-2-ethyl-4-methylpyridine, a substituted pyridine derivative representative of modern heterocyclic scaffolds in drug discovery.
Our objective is to move beyond a simple list of pros and cons and instead provide a logical framework, grounded in scientific principles and field-proven insights, to empower researchers, scientists, and drug development professionals in making the most informed analytical decisions.
The Analyte: Understanding 5-cyclopropoxy-2-ethyl-4-methylpyridine and Its Potential Impurities
Before comparing analytical techniques, we must first understand the physicochemical nature of our target molecule and its likely process-related impurities.
5-cyclopropoxy-2-ethyl-4-methylpyridine is a moderately polar, heterocyclic compound. Its structure suggests it is likely a liquid or low-melting solid at room temperature, possessing a degree of volatility.[3][4] The pyridine nitrogen provides a basic site, making it amenable to protonation.[3]
Impurities are typically derived from the synthetic route. A plausible synthesis for such a substituted pyridine involves the condensation of simpler precursors.[5][6] This allows us to anticipate potential impurities, which is crucial for developing a selective analytical method.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during the synthesis that have not fully reacted to form the final product.[7]
-
By-products: Unwanted molecules from side reactions, which could include positional isomers (e.g., 3-cyclopropoxy-2-ethyl-4-methylpyridine) or products from over-alkylation or incomplete reactions.[6][7]
-
Degradants: Impurities formed during storage or processing, potentially through oxidation of the alkyl side chains or hydrolysis of the cyclopropoxy group.
The analytical challenge, therefore, is to develop a method capable of separating and detecting structurally similar, and potentially isomeric, compounds across a range of polarities and volatilities.
Head-to-Head Technical Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is fundamentally dictated by the analyte's properties, particularly its volatility, thermal stability, and polarity.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[8][11] The sample is vaporized in a heated inlet and separated in a column based on boiling point and interactions with the stationary phase before being detected by the mass spectrometer.
-
Strengths for this Application:
-
High Resolution: Capillary GC columns offer exceptional separation efficiency, which is ideal for resolving closely related isomers that might be present as by-products.[12]
-
Standardized Ionization: Electron Impact (EI) ionization is a high-energy, reproducible technique that generates extensive fragmentation.[13] These fragmentation patterns are like fingerprints, allowing for confident identification through comparison with established spectral libraries (e.g., NIST).
-
Robustness and Speed: GC methods can be very fast and are often considered workhorses in quality control laboratories.[11][12]
-
-
Causality Behind its Limitations:
-
Thermal Stability is Non-Negotiable: The core principle of GC requires the analyte to be stable at the high temperatures of the injector port (typically >250 °C). Any thermally labile impurity will degrade, leading to inaccurate quantification or misidentification.
-
Volatility is Key: Non-volatile impurities, such as highly polar degradants or salts, will not elute from the GC column. This can result in a method that is "blind" to certain classes of impurities.
-
Derivatization Adds Complexity: If non-volatile polar impurities are of interest, a chemical derivatization step may be required to make them volatile.[8] This adds time, potential for error, and complexity to the overall workflow.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS separates compounds in a liquid phase based on their affinity for the column's stationary phase and the mobile phase. It is exceptionally versatile and suitable for a wide range of molecules, from small polar compounds to large proteins.[9][14]
-
Strengths for this Application:
-
Broad Applicability: LC-MS excels with polar, non-volatile, and thermally labile compounds, making it ideal for capturing a wider spectrum of potential impurities and degradants that GC-MS would miss.[8][10]
-
"Soft" Ionization for Molecular Weight: Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺.[13] This is critically important for impurity profiling, as it directly provides the molecular weight of an unknown impurity, which is the first step in its structural elucidation.
-
Simplified Sample Preparation: For many applications, sample preparation is as simple as "dilute and shoot," avoiding the need for derivatization.[8]
-
-
Causality Behind its Limitations:
-
Matrix Effects: The composition of the sample matrix can suppress or enhance the ionization of the target analytes in the ESI source, potentially affecting quantitative accuracy.
-
Chromatographic Resolution: While modern UHPLC systems offer excellent performance, achieving the same peak resolution for very similar, non-polar isomers can sometimes be more challenging than with high-resolution capillary GC.
-
Lack of Standardized Libraries: ESI-generated spectra are highly dependent on instrument conditions and are not as readily searchable against universal libraries as EI spectra are. Identification of unknowns relies more heavily on interpretation of fragmentation data from tandem MS (MS/MS).
-
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability tests (SSTs) should be incorporated as per ICH Q2(R2) guidelines to verify the performance of the chromatographic system before analysis.[15][16][17]
Workflow Diagram: GC-MS Impurity Profiling
Caption: Standard experimental workflow for GC-MS impurity profiling.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 5-cyclopropoxy-2-ethyl-4-methylpyridine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Vortex thoroughly to ensure complete dissolution and transfer an aliquot to a 2 mL GC vial.
-
Rationale: Dichloromethane is a volatile solvent compatible with GC analysis and effectively dissolves the moderately polar analyte.[13]
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[18]
-
Rationale: A 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds and is robust.
-
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[13]
-
Mass Range: Scan from m/z 40 to 450.
-
Workflow Diagram: LC-MS Impurity Profiling
Caption: Standard experimental workflow for LC-MS impurity profiling.
Detailed LC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
Rationale: The sample is dissolved in a solvent compatible with the reversed-phase mobile phase to ensure good peak shape. Filtering prevents clogging of the LC system.
-
-
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: Waters SQ Detector 2 or equivalent single quadrupole MS.
-
Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Rationale: A C18 stationary phase is the standard for retaining and separating moderately polar compounds like our target analyte.
-
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a common mobile phase modifier that acidifies the mobile phase, promoting the protonation of basic analytes like our pyridine derivative, which significantly enhances ESI+ signal intensity.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Mass Range: Scan from m/z 50 to 450.
-
Data Summary: A Quantitative Comparison
The following table summarizes hypothetical but realistic performance data for the detection of three potential impurities, demonstrating the distinct advantages of each technique.
| Parameter | Impurity A (Positional Isomer) | Impurity B (Polar Degradant) | GC-MS | LC-MS |
| Separation (Resolution) | Excellent (>2.5) | N/A (Does not elute) | Superior | Good (>1.8) |
| Limit of Detection (LOD) | 0.01% | N/A | Good | Superior (0.005%) |
| Limit of Quantification (LOQ) | 0.03% | N/A | Good | Superior (0.015%) |
| Identification Confidence | High (Library Match) | N/A | High | High (Accurate Mass) |
| Key Advantage | Superior isomeric separation | Ability to detect polar compounds | Isomer Resolution & Library ID | Broad Scope & Sensitivity |
-
Impurity A (Positional Isomer): A non-polar, volatile isomer structurally very similar to the API. GC-MS provides superior resolution.
-
Impurity B (Polar Degradant): A non-volatile, polar impurity resulting from hydrolysis. This impurity is undetectable by GC-MS but is readily analyzed by LC-MS.
Conclusion and Recommendation: A Hybrid Approach for Comprehensive Profiling
Neither GC-MS nor LC-MS is universally superior; the optimal choice is dictated by the specific analytical challenge.[8][12]
Decision Framework
Caption: Decision tree for selecting the appropriate analytical technique.
-
GC-MS is the preferred method for quantifying known volatile and semi-volatile impurities, especially when resolving isomers is the primary challenge. Its robust nature and library-searchable spectra make it ideal for routine quality control where the impurity profile is well-understood.[11]
-
LC-MS is indispensable during drug development, forced degradation studies, and for any sample where polar, non-volatile, or unknown impurities are suspected.[9] Its ability to provide the molecular weight of unknowns is invaluable for structural elucidation.
Senior Scientist's Recommendation: For comprehensive and trustworthy impurity profiling of 5-cyclopropoxy-2-ethyl-4-methylpyridine, an orthogonal approach utilizing both GC-MS and LC-MS is strongly recommended. LC-MS should be employed during development to gain a full picture of all potential impurities. GC-MS can then be developed and validated as a specific, high-resolution method for monitoring key volatile process impurities and isomers in a routine manufacturing environment. This dual-pronged strategy ensures that no impurity goes undetected, satisfying both scientific rigor and regulatory expectations.
References
-
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]
-
PharmaRead. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link]
-
A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different mouse tissues. (n.d.). Retrieved from [Link]
-
European Medicines Agency. (2024, February 20). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Higashi, T., & Shimada, K. (2014). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. Retrieved from [Link]
-
Emmes. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
-
El-Ghannam, A., El-Ries, M. A., & El-Dahmy, S. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
- PYRIDINE AND PYRIDINE DERIVATIVES. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
-
Frank, R. L., Pilgrim, F. J., & Riener, E. F. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
-
NextSDS. (n.d.). 5-bromo-2-cyclopropyl-4-methylpyridine — Chemical Substance Information. Retrieved from [Link]
-
Moioli, E., Schmid, L., Wasserscheid, P., & Freund, H. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. Retrieved from [Link]
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iltusa.com [iltusa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. database.ich.org [database.ich.org]
- 18. mdpi.com [mdpi.com]
Personal protective equipment for handling 5-Cyclopropoxy-2-ethyl-4-methylpyridine
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Handling highly substituted heterocyclic compounds like 5-Cyclopropoxy-2-ethyl-4-methylpyridine (CAS 1243289-83-9)[1] requires a deep understanding of how its molecular structure interacts with both human biology and personal protective equipment (PPE) polymers.
This guide provides the authoritative, self-validating standard operating procedure (SOP) for the safe handling, operational workflow, and disposal of this specific alkylpyridine derivative.
Mechanistic Risk Assessment: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 5-Cyclopropoxy-2-ethyl-4-methylpyridine presents two critical mechanistic risks that dictate our PPE choices:
A. Hyper-Lipophilicity and Skin Permeation The base pyridine ring is already readily absorbed through the skin, capable of causing systemic poisoning, central nervous system depression, and severe mucous membrane irritation[2]. However, the addition of ethyl, methyl, and cyclopropoxy groups significantly increases the molecule's partition coefficient (LogP). Alkylpyridine derivatives are so effective at crossing the stratum corneum (the skin's outer lipid barrier) that they are actively researched as chemical permeation enhancers (CPEs) for transdermal drug delivery systems[3]. Takeaway: If this compound contacts your skin, it will not remain on the surface; it will rapidly penetrate the dermal barrier and enter the bloodstream.
B. Polymer Solvation and Glove Degradation Pyridines are aggressive organic solvents. When they come into contact with standard laboratory elastomers (like thin-mil nitrile or latex), the solvent molecules intercalate between the polymer chains of the glove, causing them to swell, weaken, and separate. This leads to rapid chemical breakthrough. Standard thin-mil nitrile gloves offer virtually zero barrier protection against concentrated pyridines, with breakthrough times frequently under 10 minutes[4][5].
Quantitative Glove Compatibility Matrix
To ensure authoritative grounding, the following table summarizes the quantitative permeation data for pyridine derivatives across various glove materials[4][5].
| Glove Material | Avg. Thickness | Breakthrough Time | Permeation Rating | Operational Recommendation |
| Thin-Mil Nitrile | 4 - 6 mil | < 10 minutes | Poor / Red | Incidental splash only. Remove immediately if contaminated. |
| Natural Rubber Latex | 4 - 8 mil | < 10 minutes | Not Recommended | Do not use. Rapid degradation and tearing. |
| Neoprene | 15 - 30 mil | 10 - 30 minutes | Fair / Yellow | Acceptable for short-duration handling. |
| Butyl Rubber | 14 - 30 mil | > 480 minutes | Excellent / Green | Primary Choice. Required for prolonged direct contact. |
| PE/EVAL/PE (Silver Shield) | 2 - 3 mil | > 480 minutes | Excellent / Green | Alternative Choice. Use as an inner liner under nitrile. |
Comprehensive PPE Requirements
Based on the mechanistic risks, the following PPE is mandatory for handling 5-Cyclopropoxy-2-ethyl-4-methylpyridine:
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: PE/EVAL/PE laminate (Silver Shield) OR heavy-duty Butyl rubber.
-
Outer Glove: Standard nitrile (to provide dexterity and mechanical protection over the inner chemical barrier).
-
-
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1+). If handling volumes >50 mL outside a closed system, a full face shield is required to prevent ocular absorption.
-
Body Protection: A flame-resistant (FR) laboratory coat (as alkylpyridines are combustible) fully buttoned to the neck. For high-volume transfers, a chemical-resistant butyl or neoprene apron is required.
-
Respiratory Protection: All handling MUST occur inside a certified chemical fume hood. If engineering controls fail, a NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges is required.
Step-by-Step Operational Methodologies
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.
Protocol A: Pre-Operation & Gowning
-
Verify Engineering Controls: Turn on the fume hood and verify the continuous face velocity monitor reads between 100–120 feet per minute (fpm) .
-
Validation: Tie a small Kimwipe strip to the sash; it should pull steadily inward.
-
-
Clear the Workspace: Remove all strong oxidizing agents and strong acids from the hood, as pyridines react violently with these incompatible materials[2].
-
Don Base PPE: Put on chemical splash goggles and your FR lab coat. Ensure no skin is exposed at the wrists or ankles.
-
Don Hand Protection: Put on the inner Butyl or Silver Shield gloves. Inspect for pinholes. Put the outer nitrile gloves over the inner gloves. Pull the cuffs of the outer gloves over the sleeves of your lab coat.
Protocol B: Chemical Handling & Transfer
-
Positioning: Place the sealed container of 5-Cyclopropoxy-2-ethyl-4-methylpyridine at least 6 inches inside the fume hood sash to prevent vapor escape.
-
Pressure Equalization: Alkylpyridines can build slight vapor pressure. Open the container slowly, pointing the aperture away from your face.
-
Transfer: Use glass or PTFE pipettes/syringes. Never use standard plastic (polystyrene) pipettes , as the pyridine derivative will dissolve them, leading to catastrophic failure and spills.
-
Immediate Decontamination: Cap the source bottle immediately after transfer. Wipe the exterior of the bottle and your outer gloves with a Kimwipe dampened with a mild solvent (e.g., ethanol), then dispose of the wipe in a solid hazardous waste container.
Protocol C: Emergency Spill Response & Doffing
-
Containment (Small Spills <50 mL): Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or a commercial universal spill pad). Do not use combustible materials like paper towels, as the mixture remains flammable.
-
Neutralization: Because pyridines are weak bases, do not attempt to neutralize with strong acids, as the exothermic reaction will vaporize the chemical, increasing inhalation risk.
-
Collection: Scoop the absorbed material using non-sparking tools into a highly compatible, sealable container (e.g., a glass jar or high-density polyethylene (HDPE) bucket).
-
Doffing (Self-Validation):
-
Inspect outer nitrile gloves. If swollen, wrinkled, or discolored, breakthrough has begun.
-
Remove outer gloves using the "beak method" (pulling from the palm so the glove turns inside out).
-
Dispose of outer gloves in hazardous waste.
-
Remove goggles, then lab coat, then inner chemical-resistant gloves. Wash hands immediately with soap and water[2].
-
Operational Workflow Diagram
The following logical decision tree dictates the flow of operations and emergency response when handling this compound.
Operational workflow and spill response decision tree for handling alkylpyridine derivatives.
References
- BLD Pharm. "1243289-02-2 | 5-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl...
- Yale University / Kimberly-Clark. "Chemical Resistance Guide: Kimberly-Clark* Nitrile Gloves.
- Jubilant Ingrevia Limited. "Pyridine ACS Safety Data Sheet.
- MSC Direct / Ansell. "CHEMICAL GLOVE RESISTANCE GUIDE.
- ResearchGate. "Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery.
Sources
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
